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  • Product: (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid
  • CAS: 859160-65-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid

Abstract (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid is a key building block in contemporary medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid is a key building block in contemporary medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. This guide provides a detailed, technically-grounded pathway for its synthesis, beginning with the commercially available precursor, 3-methoxyaniline. The synthesis is a multi-step process involving sulfamoylation, followed by a directed ortho-metalation (DoM) and subsequent borylation. Each step is elucidated with mechanistic insights, procedural details, and safety considerations, designed for researchers and professionals in drug development and organic synthesis.

Introduction: The Strategic Importance of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid

Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms carbon-carbon bonds between aryl or vinyl halides and an organoboron compound, a foundational transformation in the synthesis of biaryl compounds.[1] The title compound, with its specific substitution pattern—a methoxy group, a dimethylsulfamoyl group, and a boronic acid moiety—offers a unique scaffold for introducing these functionalities into a target molecule. The methoxy and dimethylsulfamoyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as solubility, metabolic stability, and protein binding.

Retrosynthetic Analysis and Pathway Design

The synthesis of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid is most logically approached through a retrosynthetic analysis that identifies a readily available starting material and a sequence of high-yielding transformations. A plausible pathway begins with the functionalization of a substituted aniline, followed by the introduction of the boronic acid group.

A key strategic consideration is the use of a directed ortho-metalation (DoM) reaction to regioselectively introduce the boronic acid.[2] DoM utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG.[2][3] In our target molecule, both the methoxy and the sulfamoyl groups can potentially act as DMGs. However, the sulfamoyl group is generally a stronger DMG than the methoxy group, thus ensuring high regioselectivity in the lithiation step.

Based on this, the following three-step synthesis pathway is proposed:

  • Sulfamoylation: Reaction of 3-methoxyaniline with dimethylsulfamoyl chloride to form 3-methoxy-N,N-dimethylbenzenesulfonamide.

  • Directed ortho-Metalation (DoM): Lithiation of the synthesized sulfonamide at the position ortho to the sulfamoyl group.

  • Borylation: Quenching the resulting aryllithium intermediate with a trialkyl borate ester, followed by acidic workup to yield the final boronic acid.

Synthesis Pathway 3-Methoxyaniline 3-Methoxyaniline Step1 Sulfamoylation (Dimethylsulfamoyl chloride, Pyridine) 3-Methoxyaniline->Step1 Intermediate 3-Methoxy-N,N-dimethyl- benzenesulfonamide Step1->Intermediate Step2 Directed ortho-Metalation (n-BuLi, THF, -78 °C) Intermediate->Step2 Aryllithium Aryllithium Intermediate Step2->Aryllithium Step3 Borylation & Hydrolysis (Triisopropyl borate, HCl) Aryllithium->Step3 Product (5-(N,N-dimethylsulfamoyl)-2- methoxyphenyl)boronic acid Step3->Product DoM_Borylation_Mechanism cluster_0 Directed ortho-Metalation (DoM) cluster_1 Borylation and Hydrolysis Start 3-Methoxy-N,N-dimethyl- benzenesulfonamide Lithiation Addition of n-BuLi (-78 °C) Start->Lithiation Intermediate Aryllithium Intermediate (Stabilized by DMG) Lithiation->Intermediate Quench Addition of Triisopropyl borate Intermediate->Quench Boronate_Ester Boronate Ester Intermediate Quench->Boronate_Ester Hydrolysis Acidic Workup (HCl) Boronate_Ester->Hydrolysis Product (5-(N,N-dimethylsulfamoyl)-2- methoxyphenyl)boronic acid Hydrolysis->Product

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid

Executive Summary (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid is a substituted arylboronic acid of significant interest to the fields of medicinal chemistry and materials science. As a synthetic building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid is a substituted arylboronic acid of significant interest to the fields of medicinal chemistry and materials science. As a synthetic building block, its utility is primarily defined by the boronic acid moiety, a versatile functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of a methoxy group at the ortho position and a dimethylsulfamoyl group at the meta position relative to the boronic acid introduces specific electronic and steric properties that can modulate reactivity, solubility, and pharmacokinetic parameters in derivative compounds. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, outlines robust experimental protocols for its characterization, and offers insights into the causality behind these analytical choices, serving as a critical resource for researchers in drug discovery and chemical synthesis.

Introduction and Scientific Context

Arylboronic acids are indispensable tools in modern organic synthesis. Their stability, low toxicity, and exceptional reactivity in forming carbon-carbon and carbon-heteroatom bonds have cemented their role as cornerstone reagents. The compound (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid (Figure 1) belongs to this class, yet it is distinguished by its specific substitution pattern.

  • The Boronic Acid Moiety [-B(OH)₂]: This functional group is a Lewis acid and the reactive center for Suzuki-Miyaura coupling, enabling the formation of biaryl structures prevalent in many pharmaceutical agents.[1]

  • The 2-Methoxy Group [-OCH₃]: Positioned ortho to the boronic acid, this group can influence the reactivity of the C-B bond through electronic and steric effects. It can also participate in intramolecular hydrogen bonding, affecting the conformation and solid-state packing of the molecule.[2]

  • The 5-(N,N-dimethylsulfamoyl) Group [-SO₂N(CH₃)₂]: This electron-withdrawing group significantly impacts the electronic properties of the phenyl ring. Furthermore, its potential for hydrogen bond acceptance and its size can alter the compound's solubility, crystal packing, and interactions with biological targets.

Understanding the fundamental physicochemical properties of this molecule is paramount for its effective use. Purity, stability, solubility, and solid-state form directly impact reaction efficiency, reproducibility, and, in a pharmaceutical context, the viability of any resulting active ingredient. This document serves to elucidate these properties through a combination of compiled data and detailed, field-proven analytical protocols.

Chemical Identity and Core Properties

A precise understanding of the molecule's identity is the foundation of all subsequent analysis.

Figure 1: Chemical Structure of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid

Caption: 2D structure of the title compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 859160-65-9[3]
Molecular Formula C₉H₁₄BNO₅S
Molecular Weight 259.09 g/mol
IUPAC Name (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid-
Purity Typically supplied at ≥95%

Solid-State and Thermal Properties

The solid-state characteristics of a synthetic reagent are critical for handling, storage, and reaction setup. For drug development precursors, these properties, including polymorphism, can have profound consequences on the final drug product's stability and bioavailability.[4]

Table 2: Physical and Thermal Properties

PropertyValueExperimental Method
Appearance White to off-white solidVisual Inspection
Melting Point Data not publicly available.Differential Scanning Calorimetry (DSC)
Polymorphism Not reported, but common in phenylboronic acids.[4]Powder X-Ray Diffraction (PXRD), DSC
Expert Insight: The Importance of Thermal Analysis

While a melting point seems like a simple parameter, its determination via Differential Scanning Calorimetry (DSC) provides much more than a single number. A sharp endotherm is indicative of a highly pure, crystalline substance. Broad melting ranges can suggest impurities or the presence of multiple solid forms (polymorphs). Furthermore, DSC can reveal other thermal events such as decomposition or phase transitions prior to melting, which are critical for defining safe handling and reaction temperatures.

Experimental Protocol: Melting Point and Thermal Event Analysis by DSC
  • Sample Preparation: Accurately weigh 2-4 mg of the compound into a Tzero aluminum pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Use a TA Instruments DSC 25 or equivalent.

  • Methodology:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a rate of 10 °C/min from 25 °C to a temperature well above the expected melting point (e.g., 250 °C).

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram. The peak of the endothermic event corresponds to the melting point. Integrate the peak area to determine the heat of fusion (ΔHfus). Observe for any exothermic events (decomposition) or other endothermic events (phase transitions).

Caption: Workflow for thermal analysis using DSC.

Solubility and Acidity Profile

Solubility is a key parameter that dictates the choice of solvent for reactions, purification, and formulation. The pKa, or ionization constant, is fundamental to understanding a molecule's behavior in aqueous environments and its potential for interactions.

  • Solubility: Like many boronic acids, this compound is expected to have limited solubility in water but good solubility in polar organic solvents like methanol, ethanol, and dimethylformamide (DMF).[5] The low aqueous solubility of boronic acids can be a formulation challenge, sometimes addressed by complexation with sugars like mannitol to form more soluble boronate esters.[6]

  • Acidity (pKa): Boronic acids are not Brønsted-Lowry acids but rather Lewis acids. The boron atom accepts a hydroxide ion from water, releasing a proton and forming a tetrahedral boronate species. This equilibrium gives them an apparent pKa, typically in the range of 8-10. The electron-withdrawing sulfamoyl group is expected to lower the pKa of this compound relative to unsubstituted phenylboronic acid, making it more acidic.

Experimental Protocol: pKa Determination by Potentiometric Titration

Rationale: This method directly measures the change in pH of a solution of the analyte as a strong base is added. The pKa can be determined from the midpoint of the titration curve, providing a reliable measure of the compound's acidity.

  • Solution Preparation: Prepare a 0.01 M solution of the boronic acid in a suitable solvent system (e.g., 50:50 methanol/water) to ensure solubility.

  • Titration Setup: Use a calibrated pH meter and an automated titrator (e.g., Mettler-Toledo DL-53). Place the solution in a jacketed beaker to maintain a constant temperature (25 °C).

  • Titration: Titrate the solution with a standardized 0.1 M solution of sodium hydroxide (NaOH), recording the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the boronic acid has been neutralized (the half-equivalence point). This can be determined from the first derivative of the titration curve.

Spectroscopic and Structural Characterization

A suite of spectroscopic techniques is required to confirm the identity, structure, and purity of the compound.

Caption: Integrated workflow for chemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation in solution.

  • ¹H NMR: Will provide information on the number and connectivity of protons. Expected signals include:

    • Aromatic protons on the substituted ring.

    • A singlet for the methoxy (-OCH₃) group (~3.8-4.0 ppm).

    • A singlet for the N,N-dimethyl (-N(CH₃)₂) group (~2.7-3.0 ppm).

    • A broad, exchangeable singlet for the two boronic acid protons (-B(OH)₂), which may not always be observed.

  • ¹³C NMR: Will show distinct signals for each unique carbon atom, including the carbon attached to boron (C-B bond), which typically appears around 120-140 ppm but is often broadened or unobserved due to quadrupolar relaxation.[7]

  • ¹¹B NMR: This is specific for the boron nucleus. For a tricoordinate boronic acid, a single, broad resonance is expected in the range of +27 to +33 ppm.[8] This is a direct and definitive confirmation of the boronic acid functional group.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal reference (0.0 ppm).

  • Instrument: Use a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹¹B NMR spectrum using a boron-free probe, with BF₃·OEt₂ as an external reference (0.0 ppm).

  • Analysis: Integrate the proton signals to determine relative ratios. Assign peaks based on chemical shifts, multiplicities, and 2D correlation experiments (e.g., COSY, HSQC) if necessary.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and to identify impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Rationale: Electrospray ionization (ESI) is a soft ionization technique that allows the intact molecule to be observed. Operating in negative ion mode is often advantageous for boronic acids, as they can readily deprotonate or form adducts.[9]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~10 µg/mL in the initial mobile phase (e.g., 50:50 methanol/water).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: Water + 0.1% formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Instrument: A high-resolution mass spectrometer such as a SCIEX 7500 system or Thermo Fisher Orbitrap.[9]

    • Ionization Mode: ESI, negative.

    • Analysis: Scan for the [M-H]⁻ ion (expected m/z 258.07) and other potential adducts. High-resolution measurement allows for confirmation of the elemental composition.

Purity and Stability Assessment

Ensuring high purity is essential for any chemical reagent, as impurities can lead to unwanted side reactions and non-reproducible results.

Experimental Protocol: Purity Determination by RP-HPLC

Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. It separates the main compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

  • System Setup: Use an HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient system of water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm, or a wavelength determined by a UV scan).

    • Flow Rate: 1.0 mL/min.

  • Analysis: Inject a known concentration of the sample. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Stability Considerations

A key stability concern for boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines . This is a reversible equilibrium that is favored in non-polar solvents or upon heating in the solid state. The presence of boroxine can complicate stoichiometry in reactions. It is therefore recommended to store the compound in a cool, dry place and to be aware of this potential equilibrium when setting up reactions.[6]

Conclusion

(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid is a highly functionalized building block with significant potential in synthetic chemistry. Its physicochemical profile is dictated by the interplay of its three key functional groups. A thorough characterization, employing the orthogonal analytical techniques outlined in this guide—including DSC for thermal properties, potentiometric titration for acidity, a full suite of NMR techniques and high-resolution mass spectrometry for structural confirmation, and RP-HPLC for purity—is essential for its reliable and effective application. By understanding and validating these core properties, researchers can confidently integrate this valuable reagent into their synthetic workflows for the development of novel pharmaceuticals and advanced materials.

References

  • Howei Life Science. (n.d.). CAS 859160-65-9 | (5-(N,N-Dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, 95%. Retrieved from [Link]

  • Grzonka, P., et al. (2022). Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. Molecules, 27(23), 8438. Available at: [Link]

  • NextSDS. (n.d.). (5-(N,N-diethylsulfaMoyl)-2-Methoxyphenyl)boronic acid — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). (5-(N,N-diMethylsulfaMoyl)-2-Methoxyphenyl)boronic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(22), 10376–10390. Available at: [Link]

  • Haseloer, A., et al. (n.d.). NMR Katalog [M(L)]. The Royal Society of Chemistry. Retrieved from [Link]

  • Miller, M. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

  • Alver, Ö. (2011). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus Chimie, 14(5), 446-455. Available at: [Link]

  • Lamos, S. M., et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PLoS ONE, 7(9), e45661. Available at: [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

  • ResearchGate. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

  • MassBank. (2007). MSBNK-Waters-WA000567. Retrieved from [Link]

  • Akerman, M. H., et al. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1261. Available at: [https://www.semanticscholar.org/paper/N%2CN-dimethylaniline-and-2-Methoxy-5-((phenylamino)-Akerman-O’Brien/f39c09641753448f21e5494d4d2938f0d86241a8]([Link]

  • Ashraf, Z., et al. (2016). Crystal structure of 5-hydroxymethyl-2-methoxyphenol. IUCrData, 1(4), x160548. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid for Advanced Drug Discovery

This guide provides a comprehensive technical overview of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. We will...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical applications, with a focus on the mechanistic underpinnings of its reactivity and its role in constructing complex molecular architectures.

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

Boronic acids have emerged from relative obscurity to become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Their unique chemical properties, including their mild reactivity, high functional group tolerance, and generally low toxicity, have established them as premier reagents for carbon-carbon bond formation.[3] The significance of this class of compounds was underscored when the 2010 Nobel Prize in Chemistry was awarded for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction, which heavily utilizes boronic acids, being a cornerstone of this field.[4]

In the context of drug discovery, boronic acids are not merely synthetic intermediates but are increasingly recognized as critical pharmacophores that can engage with biological targets in unique ways.[1][5] The first boronic acid-containing drug, Bortezomib (Velcade®), approved by the FDA in 2003 for treating multiple myeloma, paved the way for a new class of therapeutics.[1][5] Since then, several other boron-containing drugs have been approved, highlighting the therapeutic potential of the boronic acid moiety.[2][5]

The subject of this guide, (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, represents a sophisticated building block designed for targeted applications in drug discovery programs. The presence of the methoxy and N,N-dimethylsulfamoyl groups provides specific steric and electronic properties, influencing the molecule's reactivity and the physicochemical characteristics of the final compounds into which it is incorporated.

Core Compound Profile

The precise identity and properties of a chemical reagent are fundamental to its effective application. This section details the key identifiers and physicochemical properties of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid.

PropertyValueSource(s)
CAS Number 859160-65-9[6]
Molecular Formula C₉H₁₄BNO₅S[6]
Molecular Weight 259.09 g/mol
MDL Number MFCD28400388
Appearance Typically an off-white to light yellow crystalline powder[4]
Purity Commonly available at ≥95%

digraph "compound_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];

// Define atom nodes B[label="B", pos="0,0!"]; O1 [label="O", pos="-0.8,-0.8!"]; H1[label="H", pos="-1.4,-1.4!"]; O2 [label="O", pos="0.8,-0.8!"]; H2[label="H", pos="1.4,-1.4!"]; C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.2,2.2!"]; C3 [label="C", pos="-1.2,3.6!"]; C4 [label="C", pos="0,4.3!"]; C5 [label="C", pos="1.2,3.6!"]; C6 [label="C", pos="1.2,2.2!"]; O_Me [label="O", pos="2.4,1.5!"]; C_MeO [label="CH₃", pos="3.4,1.5!"]; S [label="S", pos="0,5.8!"]; O3 [label="O", pos="-0.8,6.8!"]; O4 [label="O", pos="0.8,6.8!"]; N [label="N", pos="-1.2,5.1!"]; C_Me1 [label="CH₃", pos="-2.4,5.8!"]; C_Me2 [label="CH₃", pos="-2.4,4.4!"];

// Define bonds B -- O1; O1 -- H1; B -- O2; O2 -- H2; B -- C1; C1 -- C2 [label=""]; C2 -- C3 [style=double]; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- C1 [style=double]; C6 -- O_Me; O_Me -- C_MeO; C4 -- S; S -- O3 [style=double]; S -- O4 [style=double]; S -- N; N -- C_Me1; N -- C_Me2;

// Add labels for clarity label_boronic_acid [label="(5-(N,N-dimethylsulfamoyl)-\n2-methoxyphenyl)boronic acid", pos="0,-2.5!", fontsize=14]; }

Caption: Chemical structure of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid.

Synthesis Pathway: A Mechanistic Approach

While numerous vendors supply this reagent, understanding its synthesis provides insight into potential impurities and handling considerations. A common and logical approach to synthesizing arylboronic acids is through the lithiation of an aryl halide followed by quenching with a trialkyl borate.

The synthesis workflow can be conceptualized as a two-step process starting from a readily available precursor, 4-bromo-2-chloro-N,N-dimethylbenzenesulfonamide.

synthesis_workflow start 4-bromo-2-chloro- N,N-dimethylbenzenesulfonamide step1 Step 1: Methoxy Substitution (Sodium Methoxide, High Temp.) start->step1 intermediate 4-bromo-2-methoxy- N,N-dimethylbenzenesulfonamide step1->intermediate step2 Step 2: Borylation (1. n-BuLi, -78 °C) (2. Triisopropyl borate) (3. Acidic workup) intermediate->step2 product (5-(N,N-dimethylsulfamoyl)- 2-methoxyphenyl)boronic acid step2->product

Caption: Proposed synthetic workflow for the target boronic acid.

Step-by-Step Synthetic Protocol
  • Methoxylation: The starting aryl halide is subjected to nucleophilic aromatic substitution. The chloro substituent, being more activated towards displacement than the bromo group, is selectively replaced by a methoxy group using a strong base like sodium methoxide in a suitable solvent (e.g., methanol or DMF) at elevated temperatures. The choice of bromine at the 4-position is strategic, as it is less reactive in this step and serves as the handle for the subsequent borylation.

  • Borylation via Lithium-Halogen Exchange:

    • The resulting 4-bromo-2-methoxy-N,N-dimethylbenzenesulfonamide is dissolved in an anhydrous aprotic solvent like THF and cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • A solution of n-butyllithium (n-BuLi) is added dropwise. The organolithium reagent selectively performs a lithium-halogen exchange with the aryl bromide, forming a highly reactive aryllithium intermediate. The low temperature is critical to prevent side reactions.

    • Triisopropyl borate is then added to the reaction mixture. The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester.

    • Finally, the reaction is quenched with an acidic aqueous solution (e.g., dilute HCl). This hydrolysis step converts the borate ester intermediate into the desired boronic acid, which can then be isolated and purified, typically by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3][7] This reaction is a powerful method for forming carbon-carbon bonds, typically between an sp²-hybridized carbon of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate.[3]

The Catalytic Cycle

The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)-X (L)₂ pd0->pd_complex r1x Ar¹-X (Aryl Halide) oa Oxidative Addition pd_biaryl Ar¹-Pd(II)-Ar² (L)₂ pd_complex->pd_biaryl boronic Ar²-B(OH)₂ (Boronic Acid) trans Transmetalation base Base (e.g., K₂CO₃) pd_biaryl->pd0 product Ar¹-Ar² (Coupled Product) pd_biaryl->product re Reductive Elimination

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Exploratory

The Catalyst's Core: A Technical Guide to the Mechanism of Action of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid

Executive Summary This in-depth technical guide provides a comprehensive analysis of the mechanism of action of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid in catalysis, with a primary focus on its role in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This in-depth technical guide provides a comprehensive analysis of the mechanism of action of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid in catalysis, with a primary focus on its role in the widely utilized Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how the unique structural features of this boronic acid influence its catalytic performance. We will explore the intricate interplay of electronic and steric effects imparted by the N,N-dimethylsulfamoyl and methoxy substituents, and their collective impact on the key steps of the catalytic cycle. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for a representative Suzuki-Miyaura coupling, offering practical insights for laboratory application.

Introduction: A Uniquely Substituted Boronic Acid in Modern Catalysis

(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid is a specialized organoboron compound that has garnered interest in the field of organic synthesis, particularly as a coupling partner in palladium-catalyzed cross-coupling reactions. Its utility stems from the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.

The phenyl ring of this boronic acid is adorned with two key functional groups: a methoxy group in the ortho position and an N,N-dimethylsulfamoyl group in the meta position relative to the boronic acid moiety. This distinct substitution pattern is not merely decorative; it is the very heart of the compound's reactivity and catalytic behavior. The electronic and steric properties of these substituents collaboratively modulate the nucleophilicity and stability of the boronic acid, thereby influencing the efficiency and outcome of catalytic reactions. This guide will dissect these influences to provide a clear and actionable understanding for the practicing scientist.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To appreciate the specific role of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, we must first understand the fundamental steps of the Suzuki-Miyaura catalytic cycle. This Nobel Prize-winning reaction provides a powerful and versatile method for the formation of C(sp²)–C(sp²) bonds. The generally accepted mechanism involves a palladium catalyst and proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The catalytic cycle begins with a low-valent palladium(0) complex, which reacts with an organic halide (R-X) in an oxidative addition step. This reaction forms a new palladium(II) intermediate, where the organic group (R) and the halide (X) are now bonded to the palladium center. This is often the rate-determining step of the cycle.[1]

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This process requires the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired carbon-carbon bond in the product (R-R') and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X Ln OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)-R' Ln Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product Product Formation BoronicAcid R'-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation Activation OrganicHalide R-X OrganicHalide->OxAdd Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents 1. Add Reactants: - Aryl Halide - Boronic Acid - Base Catalyst 2. Add Pd Catalyst Reagents->Catalyst Solvent 3. Add Solvents (Dioxane/Water) Catalyst->Solvent Inert 4. Purge with Inert Gas Solvent->Inert Heat 5. Heat to 90°C with Stirring (12 hours) Inert->Heat Monitor 6. Monitor by TLC Heat->Monitor Cool 7. Cool to RT Monitor->Cool Extract 8. Dilute & Extract with Ethyl Acetate Cool->Extract Wash 9. Wash with Water & Brine Extract->Wash Dry 10. Dry Organic Layer Wash->Dry Purify 11. Purify by Column Chromatography Dry->Purify Characterize 12. Characterize Product (NMR, MS) Purify->Characterize

Sources

Foundational

The Emergence and Ascendancy of Sulfamoyl-Containing Boronic Acids in Medicinal Chemistry

An In-depth Technical Guide: Introduction: The Boronic Acid Scaffold as a Pillar of Modern Drug Discovery The journey of a molecule from a laboratory curiosity to a life-saving therapeutic is a testament to the ingenuity...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction: The Boronic Acid Scaffold as a Pillar of Modern Drug Discovery

The journey of a molecule from a laboratory curiosity to a life-saving therapeutic is a testament to the ingenuity of medicinal chemistry. Central to this journey is the identification of "privileged structures"—molecular scaffolds that can interact with multiple biological targets with high affinity. For decades, boronic acids have solidified their status as one such scaffold. Their unique electronic nature, characterized by an electron-deficient boron atom, allows them to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in enzyme active sites. This ability to act as a transition-state analogue has made them exceptionally potent enzyme inhibitors.[1][2]

The clinical and commercial success of bortezomib (Velcade®), the first boronic acid-containing proteasome inhibitor approved by the FDA in 2003, catalyzed a surge of interest in this compound class.[3][4][5] This led to the development of subsequent drugs like ixazomib and the β-lactamase inhibitor vaborbactam, firmly establishing boronic acids as a cornerstone of modern drug design.[3][4] As researchers continue to explore the vast chemical space around this scaffold, a particularly intriguing and fruitful modification has been the incorporation of the sulfamoyl group, a functional moiety that has unlocked new possibilities in potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the discovery, history, and application of sulfamoyl-containing boronic acids.

The Strategic Introduction of the Sulfamoyl Moiety: A Tale of Bioisosteric Replacement

At the heart of medicinal chemistry lies the principle of bioisosteric replacement, where one functional group is swapped for another to enhance a desired property without compromising the molecule's overall binding ability. The replacement of the common carboxamide group with a sulfonamide is a classic example of this strategy. While the concept dates back to the 1950s, its application within the realm of boronic acid inhibitors is a more recent and impactful development.[6]

The geometry and electronic properties of a sulfonamide are substantially different from those of a carboxamide.[6][7] This seemingly modest substitution can profoundly alter a molecule's interaction with its biological target, leading to unexpected and often dramatic shifts in its structure-activity relationship (SAR).[6][8]

Pivotal Discovery: The Case of β-Lactamase Inhibitors

A significant breakthrough in the field came from the investigation of boronic acids as inhibitors of AmpC β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins.[6] Researchers, in an effort to merge two different series of AmpC inhibitors, decided to replace the canonical carboxamide side chain, present in both β-lactam antibiotics and their boronic acid mimics, with a sulfonamide.[6][8]

The results were striking. The new sulfonamide boronic acids displayed a completely distinct SAR compared to their carboxamide predecessors.[6][8] Methanesulfonamide boronic acid, a relatively small molecule, was 23 times more potent than its carboxamide equivalent.[6][8][9] This finding was counterintuitive, as the prevailing SAR in the carboxamide series favored larger, more elaborate side chains. With the sulfonamide series, the simplest analogues proved to be the most potent, exhibiting K_i values in the nanomolar range and demonstrating exceptionally high ligand efficiencies.[6][8]

Quantitative Analysis: Sulfonamide vs. Carboxamide Analogues

The following table summarizes the inhibitory activity of various sulfamoyl-containing boronic acids against AmpC β-lactamase, highlighting the significant potency gains in smaller molecules compared to their carboxamide counterparts.

Compound IDR GroupK_i (nM) for Sulfonamide Boronic AcidK_i (µM) for Carboxamide AnalogueFold Improvement
3 Methyl78918.523.4
4 Phenyl250.239.2
5 4-Fluorophenyl300.175.7
6 Thiophen-2-yl260.155.8

Data synthesized from Tondi et al., J Med Chem, 2010.[6][8]

X-ray crystallography studies revealed the structural basis for this scrambled SAR. The altered geometry and polarity of the sulfonamide group induced a different binding conformation within the AmpC active site, optimizing interactions for smaller substituents in a way the carboxamide could not.[6] This work established sulfamoyl-containing boronic acids as a promising new class of β-lactamase inhibitors capable of reversing antibiotic resistance in bacterial cultures.[8]

Synthetic Methodologies: Building the Core Scaffold

The successful synthesis of these novel compounds is critical for their development. The primary route involves the sulfonylation of an aminomethaneboronate intermediate.[6]

Experimental Protocol: Synthesis of Sulfonamidomethaneboronic Acids

This protocol is adapted from the methodology described by Tondi et al. for the synthesis of AmpC inhibitors.[6]

Step 1: Preparation of the Aminomethaneboronate Intermediate (2)

  • Dissolve chloromethylboronic acid pinacol ester (1) in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add lithium bis(trimethylsilyl)amide (LiHMDS) dropwise to the solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • The resulting solution contains the key aminomethaneboronate intermediate (2). This is typically used in the next step without isolation.

Step 2: In Situ Deprotection and Sulfonylation

  • To the solution containing intermediate (2), add one equivalent of methanol to achieve in situ deprotection of the silyl groups.

  • Add the desired sulfonyl chloride (R-SO₂Cl) to the reaction mixture.

  • Add an appropriate base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

Step 3: Deprotection and Isolation of the Final Boronic Acid

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The pinacol protecting group is removed via transesterification. A common method is to stir the crude product with phenylboronic acid in a biphasic acetonitrile/water system.

  • Purify the final sulfamoyl-containing boronic acid product using an appropriate method, such as reverse-phase HPLC or recrystallization.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Sulfonylation cluster_step3 Step 3: Final Deprotection start Chloromethylboronic acid pinacol ester (1) reagent1 + Lithium bis(trimethylsilyl)amide (LiHMDS) start->reagent1 intermediate Aminomethaneboronate intermediate (2) reagent1->intermediate  -78°C to RT reagent2 + Methanol (in situ deprotection) + R-SO₂Cl (Sulfonyl Chloride) + Base intermediate->reagent2 sulfonated_intermediate Protected Sulfonamide Boronate reagent2->sulfonated_intermediate  RT reagent3 + Phenylboronic Acid (Transesterification) sulfonated_intermediate->reagent3 final_product Final Sulfamoyl-Containing Boronic Acid reagent3->final_product

Caption: Synthetic workflow for sulfonamidomethaneboronic acids.

Another important synthetic tool is the Chan-Lam coupling reaction, which provides an efficient method for creating unsymmetrical N-arylsulfamides by reacting sulfamoyl azides with arylboronic acids in the presence of a copper catalyst.[10][11][12] This reaction is beneficial for its mild conditions, proceeding at room temperature in an open flask, and offers improved yields and shorter reaction times compared to other methods.[10][11]

Mechanistic Insights and Broader Applications

The unique properties of the sulfamoyl group extend beyond β-lactamase inhibition. The ability of the boronic acid moiety to interact with zinc ions has led to the exploration of these compounds as inhibitors of zinc-containing enzymes, such as carbonic anhydrases (CAs).[7] Phenylboronic acids decorated with sulfonyl hydrazones have shown low micromolar inhibition constants against several human CA isoforms, including those associated with tumors.[7]

Conceptual Binding Mode Diagram

The following diagram illustrates the conceptual difference in how a sulfonamide versus a carboxamide side chain might orient within an enzyme active site, leading to different structure-activity relationships.

BindingModes cluster_enzyme Enzyme Active Site cluster_pockets cluster_carboxamide Carboxamide Analogue cluster_sulfonamide Sulfonamide Analogue S1_pocket S1 Pocket (Accommodates Boronic Acid) boronic_acid B(OH)₂ S2_pocket S2 Pocket (Accommodates Side Chain) carbox_linker -NH-C(=O)- boronic_acid->carbox_linker Linker sulfon_linker -NH-S(=O)₂- boronic_acid->sulfon_linker Linker carbox_R Large R Group (Favorable) carbox_linker->carbox_R carbox_R->S2_pocket Optimal Fit sulfon_R Small R Group (Favorable) sulfon_linker->sulfon_R sulfon_R->S2_pocket Optimal Fit (Altered Geometry)

Caption: Altered geometry of sulfonamides can change optimal side chain interactions.

Furthermore, compounds like (4-Sulfamoylphenyl)boronic acid serve as highly versatile chemical intermediates.[13] Their dual functionality—a reactive boronic acid group for cross-coupling reactions (e.g., Suzuki-Miyaura) and a sulfamoyl substituent to modulate properties like solubility—makes them invaluable building blocks for constructing complex molecular architectures in the search for new drug candidates.[13] They have also been synthesized and immobilized on solid supports to create new types of boronate affinity chromatography phases that operate effectively at neutral or slightly acidic pH, which is beneficial for sensitive biological analytes.[14]

Conclusion and Future Outlook

The strategic incorporation of the sulfamoyl moiety into boronic acid scaffolds represents a significant advancement in medicinal chemistry. The initial discovery of their surprising efficacy as β-lactamase inhibitors revealed how a subtle bioisosteric replacement could completely redefine the structure-activity relationship for a class of enzyme inhibitors. This opened the door to a new area of chemical space, yielding compounds with high potency and ligand efficiency.

The journey of sulfamoyl-containing boronic acids from a novel concept to a validated strategy for inhibitor design showcases the power of rational, structure-based drug discovery. Their expanding applications as versatile synthetic intermediates and specialized chromatography ligands further underscore their importance. As researchers continue to probe the unique chemical and biological properties of these compounds, they will undoubtedly be applied to an even wider range of biological targets, solidifying their role as a powerful tool in the development of next-generation therapeutics.

References

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  • Title: Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - RSC Publishing - The Royal Society of Chemistry Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Vabicaserin - Pfizer - AdisInsight Source: AdisInsight URL: [Link]

  • Title: Chan-Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical: N -arylsulfamides - Seoul National University of Science & Technology Source: Seoul National University of Science & Technology URL: [Link]

  • Title: Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC Source: National Center for Biotechnology Information URL: [Link]

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  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: MDPI URL: [Link]

  • Title: Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors Source: PubMed URL: [Link]

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  • Title: Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed Source: National Center for Biotechnology Information URL: [Link]

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  • Title: Sulfur-Arylation of Sulfenamides via Chan–Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores | Organic Letters - ACS Publications Source: ACS Publications URL: [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid

Abstract The calculation of theoretical yield is a fundamental principle in synthetic chemistry, providing a benchmark against which the efficiency of a reaction is measured. This guide offers a comprehensive, in-depth a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The calculation of theoretical yield is a fundamental principle in synthetic chemistry, providing a benchmark against which the efficiency of a reaction is measured. This guide offers a comprehensive, in-depth analysis of the theoretical yield calculation for the synthesis of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, a valuable building block in medicinal chemistry and drug development. We will dissect the stoichiometry of a common synthetic route, identify the limiting reagent, and provide a step-by-step calculation. This document is intended for researchers, scientists, and drug development professionals, offering not just the methodology but also the underlying chemical principles and practical considerations that influence reaction outcomes.

Introduction: The Significance of Boronic Acids and Yield Calculation

Boronic acids and their derivatives are exceptionally important intermediates in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The title compound, (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS 859160-65-9), is a sophisticated building block whose precise synthesis is critical for the development of new pharmaceutical agents.[2]

Understanding the theoretical yield is the first step in process optimization. It represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. By comparing the actual yield (the amount of product experimentally obtained) to the theoretical yield, chemists can calculate the percent yield, a key metric of a reaction's success. This guide will focus exclusively on the rigorous calculation of the theoretical yield.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid typically proceeds via a well-established organometallic pathway. The common starting material is an aryl halide, specifically 3-bromo-4-methoxy-N,N-dimethylbenzenesulfonamide. The core transformation involves a lithium-halogen exchange followed by borylation.

The key steps are:

  • Lithiation: The aryl bromide is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C). This step generates a highly reactive aryllithium intermediate.[3]

  • Borylation: The aryllithium species then acts as a nucleophile, attacking an electrophilic boron source, most commonly triisopropyl borate (B(OiPr)₃).[4][5] This forms a lithium triisopropyl borate intermediate.

  • Hydrolysis (Workup): The reaction is quenched with an aqueous acid, which hydrolyzes the borate ester to afford the final boronic acid product.

This sequence is a powerful method for creating carbon-boron bonds on functionalized aromatic rings.[6][7]

Stoichiometry and the Limiting Reagent

To calculate the theoretical yield, we must first understand the stoichiometry of the reaction and identify the limiting reagent. The limiting reagent is the reactant that will be completely consumed first, thereby determining the maximum amount of product that can be formed.

The balanced chemical equation for this synthesis is:

C₈H₁₀BrNO₃S + C₄H₉Li → C₈H₉LiNO₃S + C₄H₁₀Br (Aryl Bromide) + (n-BuLi) → (Aryllithium) + (Butyl Bromide)

C₈H₉LiNO₃S + B(OC₃H₇)₃ → Li[C₈H₉B(OC₃H₇)₃NO₃S] (Aryllithium) + (Triisopropyl Borate) → (Borate Complex)

Li[C₈H₉B(OC₃H₇)₃NO₃S] + 2H₂O + H⁺ → C₉H₁₄BNO₅S + 3C₃H₇OH + Li⁺ (Borate Complex) + (Aqueous Acid) → (Product) + (Isopropanol) + (Lithium Ion)

For the purpose of theoretical yield, the overall stoichiometry simplifies to a 1:1:1 molar ratio between the starting aryl bromide, the n-BuLi, the triisopropyl borate, and the final boronic acid product. In practice, slight excesses of the lithium reagent and borate ester are often used to ensure complete consumption of the valuable starting material.[5]

Reagent Data and Properties

A precise calculation requires accurate data for each reactant. The following table summarizes the necessary information based on a typical experimental protocol.

ReagentChemical FormulaMolecular Weight ( g/mol )Molarity (M)Volume (mL)Density (g/mL)
Starting Material (SM) : 3-Bromo-4-methoxy-N,N-dimethylbenzenesulfonamideC₈H₁₀BrNO₃S296.14N/AN/AN/A
n-Butyllithium (n-BuLi) C₄H₉Li64.06[8][9]2.5 M in hexanes[8]4.4~0.693[8]
Triisopropyl borate C₉H₂₁BO₃188.07[10][11]N/A2.90.815[11][12]
Product : (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acidC₉H₁₄BNO₅S259.09N/AN/AN/A

Note: The molecular weight for the starting material was calculated based on its likely structure, as a direct source was not found.

Step-by-Step Theoretical Yield Calculation

Let's assume a standard laboratory-scale synthesis starting with 2.96 grams of 3-bromo-4-methoxy-N,N-dimethylbenzenesulfonamide.

Step 1: Calculate the moles of each reactant.
  • Moles of Starting Material (SM): Moles = Mass / Molecular Weight Moles = 2.96 g / 296.14 g/mol Moles = 0.0100 mol

  • Moles of n-Butyllithium (n-BuLi): Moles = Molarity × Volume (in Liters) Moles = 2.5 mol/L × 0.0044 L Moles = 0.0110 mol

  • Moles of Triisopropyl borate: First, find the mass: Mass = Density × Volume Mass = 0.815 g/mL × 2.9 mL = 2.3635 g Now, find the moles: Moles = Mass / Molecular Weight Moles = 2.3635 g / 188.07 g/mol Moles = 0.0126 mol

Step 2: Identify the Limiting Reagent.

To identify the limiting reagent, we compare the molar amounts of the reactants. Based on the 1:1:1 stoichiometry, the reactant with the fewest moles will be the limiting one.

  • Moles of SM: 0.0100 mol

  • Moles of n-BuLi: 0.0110 mol

  • Moles of Triisopropyl borate: 0.0126 mol

The starting material, 3-bromo-4-methoxy-N,N-dimethylbenzenesulfonamide, is present in the smallest molar amount. Therefore, it is the limiting reagent . The reaction can produce, at most, 0.0100 moles of the final product.

Step 3: Calculate the Theoretical Yield of the Product.

The theoretical yield is the mass of the product that would be formed if the reaction went to completion, based on the amount of the limiting reagent.

  • Theoretical Moles of Product: Since the stoichiometry is 1:1, the moles of product will equal the moles of the limiting reagent. Theoretical Moles = 0.0100 mol

  • Theoretical Mass (Yield) of Product: Mass = Moles × Molecular Weight Mass = 0.0100 mol × 259.09 g/mol Mass = 2.59 g

Therefore, the theoretical yield of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid for this reaction is 2.59 grams .

Experimental Protocol and Workflow Visualization

For context, a representative experimental protocol is provided below. This illustrates the practical application of the reagents and conditions discussed.

Experimental Protocol
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-4-methoxy-N,N-dimethylbenzenesulfonamide (2.96 g, 10.0 mmol).

  • Dissolution: Anhydrous tetrahydrofuran (THF, 50 mL) is added, and the mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour.[3]

  • Borylation: Triisopropyl borate (2.9 mL, 12.6 mmol) is added dropwise over 10 minutes. The reaction is stirred at -78 °C for an additional hour.[3]

  • Warming: The cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature overnight.

  • Quench & Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M hydrochloric acid (HCl) until the pH is ~2.

  • Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with ethyl acetate (3 x 50 mL).

  • Workup: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified, typically by recrystallization or column chromatography, to afford the pure boronic acid.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Core Synthesis cluster_workup Workup & Isolation A Start: Aryl Bromide (2.96 g, 10.0 mmol) in Anhydrous THF B 1. Lithiation Add n-BuLi (1.1 eq) @ -78 °C, 1 hr A->B Cool to -78 °C C 2. Borylation Add B(OiPr)3 (1.26 eq) @ -78 °C, 1 hr B->C Formation of Aryllithium Intermediate D 3. Warm to RT Overnight Stirring C->D Formation of Borate Complex E 4. Quench & Hydrolysis 2M HCl @ 0 °C D->E F 5. Extraction Ethyl Acetate / Brine E->F G 6. Purification Recrystallization / Chromatography F->G H Final Product: (5-(N,N-dimethylsulfamoyl)-2- methoxyphenyl)boronic acid (Theoretical Yield = 2.59 g) G->H

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Foundational

The Dual-Warhead Pharmacophore: Potential Biological Activity of Sulfamoylphenylboronic Acids

Executive Summary In the landscape of modern drug discovery, the rational design of multifunctional pharmacophores is critical for overcoming complex resistance mechanisms and achieving high target selectivity. Sulfamoyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of multifunctional pharmacophores is critical for overcoming complex resistance mechanisms and achieving high target selectivity. Sulfamoylphenylboronic acids (SPBAs) represent a highly versatile class of compounds characterized by a unique "dual-warhead" architecture. By combining the electrophilic, reversible-covalent binding capacity of a boronic acid with the hydrogen-bonding and zinc-coordinating prowess of a sulfonamide, SPBAs serve both as potent direct inhibitors and as invaluable synthetic building blocks.

This technical whitepaper explores the in-depth biological activities of SPBAs, focusing on their roles in β -lactamase inhibition, carbonic anhydrase (CA) targeting, kinase inhibitor synthesis, and advanced subcellular imaging. Furthermore, we outline the field-proven experimental methodologies required to validate these activities in a preclinical setting.

Structural Rationale: The Dual-Warhead Concept

The biological efficacy of SPBAs is rooted in the distinct physicochemical properties of their two functional groups.

  • The Boronic Acid Moiety: Acts as a transition-state analog. Upon encountering a nucleophilic residue (such as the catalytic serine in serine proteases or β -lactamases), the boron atom undergoes a hybridization shift from sp2 (trigonal planar) to sp3 (tetrahedral)[1]. This mimics the tetrahedral intermediate of amide hydrolysis, forming a reversible covalent bond that is impervious to the enzyme's natural turnover mechanism[1].

  • The Sulfonamide Moiety: A classic zinc-binding group (ZBG) utilized extensively in metalloenzyme inhibitors[2]. Beyond metal coordination, the sulfonamide presents a tetrahedral geometry and distinct polarity that allows it to participate in complex hydrogen-bonding networks, often outperforming traditional planar carboxamides in restricted active sites[3].

Mechanism SPBA Sulfamoylphenylboronic Acid (SPBA) Boronic Boronic Acid Group (Electrophile) SPBA->Boronic Functional Moiety Sulfonamide Sulfonamide Group (H-Bond / ZBG) SPBA->Sulfonamide Functional Moiety SBL Serine β-Lactamases (Covalent Inhibition) Boronic->SBL sp2 to sp3 transition (Ser64 attack) CA Carbonic Anhydrases (Zinc Coordination) Boronic->CA Secondary Interactions Sulfonamide->SBL H-Bonding (Asn152/Gln120) Sulfonamide->CA Displaces H2O at Zn2+ core

Fig 1. Dual-warhead mechanism of SPBAs targeting β-lactamases and carbonic anhydrases.

Core Biological Activities

I. Broad-Spectrum β -Lactamase Inhibition

The expression of serine β -lactamases (SBLs), such as AmpC and CTX-M, is a primary driver of antimicrobial resistance (AMR) against penicillins and cephalosporins[4]. SPBAs have emerged as highly efficient non- β -lactam inhibitors.

Mechanistic Causality: Traditional inhibitors often utilize a carboxamide group to mimic the antibiotic side chain. However, replacing the canonical carboxamide with a sulfonamide fundamentally alters the structure-activity relationship (SAR)[3]. X-ray crystallography reveals that the sulfonamide oxygen forms a short, strong hydrogen bond (e.g., 2.7 Å) with Asn152 and Gln120 in the AmpC active site[4]. This tetrahedral geometry avoids the steric clashes and desolvation penalties associated with larger carboxamides, yielding high ligand efficiencies (up to 0.91) and sub-nanomolar to low-nanomolar Ki​ values (down to 25 nM)[3]. In vivo, these compounds successfully reverse resistance, lowering the Minimum Inhibitory Concentration (MIC) of third-generation cephalosporins by up to 32-fold[3].

II. Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are metalloenzymes critical for pH regulation and fluid balance, making them prime targets for glaucoma, cancer, and bacterial infections.

Mechanistic Causality: The deprotonated sulfonamide nitrogen of the SPBA coordinates directly to the active-site Zn2+ ion, displacing the zinc-bound water/hydroxide molecule essential for CO2​ hydration[2]. Researchers have leveraged SPBAs to synthesize dual-action antibiotics—such as oxazolidinone-sulfonamide hybrids—targeting Vancomycin-Resistant Enterococci (VRE)[2]. These derivatives show potent inhibition of bacterial CAs (EfCA α and EfCA γ ) with Ki​ values ranging from 14.6 to 798 nM, outperforming standard drugs like linezolid with MIC values of 1–4 μ g/mL against multidrug-resistant strains[2].

III. Kinase Inhibition & Synthetic Utility

Beyond direct inhibition, the pinacol ester of sulfamoylphenylboronic acid is a premier synthetic handle for Suzuki-Miyaura cross-coupling reactions in oncology and immunology drug design[5][6].

  • Mps1 Kinase: Coupling SPBA to an indazole core yields potent Mps1 kinase inhibitors (IC50 = 28.0 nM), where the sulfonamide significantly improves cellular activity and selectivity for JNK1[5].

  • IKK α Kinase: Coupling SPBA to a pyrrolo[2,3-d]pyrimidine scaffold generates selective IKK α inhibitors. The sulfonamide orientation dictates isoform selectivity between IKK α and IKK β , proving critical for modulating the NF- κ B pathway[6].

IV. Subcellular Imaging (AIE Probes)

SPBAs are utilized to construct Aggregation-Induced Emission (AIE) probes (e.g., TTANBS) for mapping the Golgi apparatus (GA) and endoplasmic reticulum (ER)[7]. Unlike traditional fluorophores that suffer from concentration quenching, AIEgens become highly fluorescent upon aggregation in the target organelle, providing high-contrast, photostable imaging essential for monitoring ER/GA stress in cancer and neurodegenerative diseases[7].

Quantitative Data Summary

Target / ApplicationCompound ClassMechanism of ActionKey Performance MetricRef.
AmpC β -Lactamase Sulfonamide Boronic AcidsCovalent Ser64 binding + Asn152 H-bonding Ki​ ~ 25 nM; up to 32-fold MIC reduction[3]
Bacterial CA (EfCA α / γ ) Oxazolidinone-SulfonamidesActive site Zn2+ coordination Ki​ 14.6–798 nM; MIC 1–4 μ g/mL (VRE)[2]
Mps1 Kinase Indazole-SulfonamidesATP-competitive hinge bindingIC50 = 28.0 nM; High JNK1 selectivity[5]
Organelle Imaging AIE Probes (TTANBS)Aggregation-Induced EmissionHigh GA/ER specificity; low working conc.[7]

Experimental Workflows & Methodologies

To ensure scientific integrity, the following self-validating protocols are standard for evaluating the biological activity of SPBAs.

Protocol A: Stopped-Flow CO2​ Hydration Assay (CA Inhibition)

Causality: The hydration of CO2​ by CA is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Traditional steady-state spectrophotometry is too slow to capture the initial velocity. A stopped-flow system provides millisecond resolution by rapidly mixing the enzyme and substrate and monitoring the pH-dependent color change of an indicator.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution containing the target CA isoform (e.g., 10 nM hCA II), the SPBA inhibitor at varying concentrations, and a pH indicator (e.g., Phenol Red, 0.2 mM) in a weakly buffered system (e.g., 10 mM HEPES, pH 7.4).

  • Substrate Preparation: Prepare CO2​ -saturated water by bubbling pure CO2​ gas through distilled water at 20°C for 30 minutes (yields ~34 mM CO2​ ).

  • Rapid Mixing: Load the enzyme/inhibitor/indicator solution into Syringe A and the CO2​ -saturated water into Syringe B of the stopped-flow spectrophotometer.

  • Photometric Detection: Trigger the pneumatic ram to mix the solutions in a 1:1 ratio into the observation cell. Monitor the decrease in absorbance at the indicator's λmax​ (e.g., 557 nm for Phenol Red) over a 10-second window.

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance vs. time curve. Use the Cheng-Prusoff equation or Morrison tight-binding equation to determine the Ki​ value, using Acetazolamide as a positive control[2].

Workflow Step1 1. Reagent Preparation Enzyme + Inhibitor + pH Indicator Step3 3. Rapid Mixing Stopped-Flow Spectrophotometry Step1->Step3 Step2 2. Substrate Saturation Prepare CO2-Saturated Water Step2->Step3 Step4 4. Photometric Detection Monitor Absorbance (pH shift) Step3->Step4 Step5 5. Kinetic Analysis Calculate Initial Velocity & Ki Step4->Step5

Fig 2. Stopped-flow CO2 hydration assay workflow for evaluating CA inhibition kinetics.

Protocol B: MIC Synergy Checkerboard Assay ( β -Lactamase Inhibition)

Causality: An ideal β -lactamase inhibitor should possess little to no intrinsic antibacterial activity but must effectively rescue a compromised antibiotic. The checkerboard assay validates this synergistic causality by testing a matrix of antibiotic and inhibitor concentrations.

Step-by-Step Methodology:

  • Plate Setup: Use a 96-well microtiter plate. Dispense 50 μ L of cation-adjusted Mueller-Hinton broth (CAMHB) into all wells.

  • Serial Dilution: Perform a 2-fold serial dilution of the primary antibiotic (e.g., Ceftazidime) along the X-axis (columns 1-10). Perform a 2-fold serial dilution of the SPBA inhibitor along the Y-axis (rows A-G). Column 11 serves as the inhibitor-only control; Row H serves as the antibiotic-only control. Column 12 is the growth control (no drugs).

  • Inoculation: Prepare a bacterial suspension of an AmpC-overproducing strain (e.g., E. coli expressing AmpC) to a 0.5 McFarland standard. Dilute 1:100 and add 50 μ L to all wells (final inoculum ≈5×105 CFU/mL).

  • Incubation & Reading: Incubate the plate at 37°C for 18-20 hours. Determine the MIC visually or via optical density (OD 600 nm) as the lowest concentration matrix showing no visible growth.

  • Validation: Calculate the Fractional Inhibitory Concentration (FIC) index. An FIC ≤0.5 confirms true synergy, validating the SPBA's mechanism as a resistance-breaker[1][3].

Conclusion

Sulfamoylphenylboronic acids are a masterclass in rational pharmacophore design. By marrying the covalent trapping ability of boronic acids with the precise geometric and electronic properties of sulfonamides, SPBAs offer a robust platform for tackling multidrug-resistant bacteria, designing isoform-selective kinase inhibitors, and developing advanced diagnostic probes. As drug development continues to shift toward multi-targeted and resistance-breaking therapies, the SPBA scaffold will remain a cornerstone of medicinal chemistry.

References

  • Source: unifi.
  • Title: Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125)
  • Source: nih.
  • Title: Inhibitory Kappa B Kinase α (IKKα)
  • Source: nih.
  • Source: google.
  • Source: rcsb.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Base Selection for Suzuki-Miyaura Couplings of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals. Introduction: Navigating the Challenges of a Substituted Arylboronic Acid The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of a Substituted Arylboronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] A key determinant of success in this palladium-catalyzed reaction is the judicious selection of a base. The base is not a mere spectator; it is a critical activator in the catalytic cycle, and its choice can dramatically influence reaction rates and yields.[3]

This application note provides an in-depth guide to selecting the optimal base for Suzuki-Miyaura reactions involving a particularly challenging substrate: (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid . This molecule presents a unique combination of electronic and steric factors that require careful consideration:

  • A Strongly Electron-Withdrawing Group: The sulfamoyl moiety significantly deactivates the boronic acid, reducing its inherent nucleophilicity and potentially hindering the crucial transmetalation step.[4][5]

  • An Ortho-Methoxy Substituent: This group introduces steric bulk adjacent to the reaction center and possesses the ability to chelate the palladium catalyst, which can influence the geometry and reactivity of intermediates.[6][7]

By understanding the interplay between the substrate, base, and catalyst, researchers can develop robust and high-yielding protocols for the coupling of this valuable synthetic building block.

The Mechanistic Imperative: Why the Base is Crucial

The efficacy of a Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle. While every step is important, the transmetalation phase is often rate-determining and is directly modulated by the base.[3]

The primary role of the base is to activate the organoboron species.[8][9] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[9][10] This increased electron density on the boron center facilitates the transfer of the aryl group from boron to the palladium(II) complex, a step that is otherwise very slow or does not occur.[1][11] For an electron-deficient substrate like (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, this activation is paramount to achieving an efficient reaction.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)Ln OAS Oxidative Addition Pd0->OAS PdII R¹-Pd(II)Ln-X OAS->PdII TMS Transmetalation PdII->TMS PdII_R2 R¹-Pd(II)Ln-R² TMS->PdII_R2 RES Reductive Elimination PdII_R2->RES RES->Pd0 Product R¹-R² (Coupled Product) RES->Product R1X R¹-X (Aryl Halide) R1X->OAS R2BOH2 R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Base Base (e.g., K₃PO₄) Base->R2BOH2 Activation Boronate->TMS

Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the base's role in activating the boronic acid for transmetalation.

Comparative Analysis of Bases for an Electron-Deficient System

The choice of base must be tailored to the substrate's unique properties. For (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, a base must be strong enough to promote boronate formation without inducing side reactions like protodeboronation.[12] Weaker bases may fail to sufficiently activate the boronic acid, leading to low yields.

Below is a comparative summary of common inorganic bases and their suitability for this challenging coupling.

Base ClassExample(s)StrengthKey Characteristics & Suitability
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃ModerateNa₂CO₃/K₂CO₃: Cost-effective and widely used; often a good starting point for optimization.[13][14] May require higher temperatures for this deactivated system. Cs₂CO₃: More expensive but often more effective due to higher solubility in organic solvents, which can accelerate the reaction.[15][16]
Phosphates K₃PO₄StrongA strong, non-nucleophilic base that is particularly effective for sterically hindered and electron-deficient substrates.[4][13] Often provides superior yields in challenging couplings and is highly recommended for this specific boronic acid.
Hydroxides NaOH, KOHStrongStrong and inexpensive, but their high nucleophilicity can lead to undesired side reactions, such as hydrolysis of sensitive functional groups.[13] Should be used with caution.
Fluorides KF, CsFModerateCan be effective, particularly in anhydrous conditions, but performance is highly dependent on the anhydrous state of the reagent.[13]

Data Synopsis: In a typical screening for a challenging Suzuki coupling, phosphates and stronger carbonates often outperform other bases. For the coupling of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid with a generic aryl bromide (e.g., 4-bromoanisole), one might observe the following trend in yields:

Base (2.0 equiv)SolventTemperature (°C)Illustrative Yield (%)
K₂CO₃Dioxane/H₂O (4:1)10045-60%
Cs₂CO₃Dioxane/H₂O (4:1)10070-85%
K₃PO₄ Dioxane/H₂O (4:1) 100 >90%
NaOHDioxane/H₂O (4:1)10030-50% (with potential side products)
Note: These yields are illustrative and highly dependent on the specific coupling partner, catalyst, and ligand.

Experimental Protocols

Adherence to a standardized protocol is essential for obtaining reproducible results, especially when screening multiple parameters.

Protocol 1: High-Throughput Screening of Bases

This protocol describes a general method for efficiently screening various bases in parallel to identify the optimal conditions for the target reaction.[2][17][18]

Materials:

  • (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos or XPhos, 2.2-4.4 mol%)

  • Bases to be screened (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Reaction vials with stir bars suitable for a heating block

Procedure:

  • Preparation: In an inert atmosphere (glovebox), add the appropriate base (2.0-3.0 equiv) to each labeled reaction vial.

  • Stock Solution: Prepare a stock solution of the aryl halide (1.0 equiv) and the boronic acid (1.2 equiv) in the chosen solvent.

  • Dispensing: Add the calculated volume of the stock solution to each vial.

  • Catalyst Addition: Prepare a stock solution of the palladium precatalyst and ligand. Add the required amount of this catalyst solution to each vial.

  • Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a preheated stirring block (e.g., 100 °C).

  • Monitoring: Allow the reactions to stir vigorously for a set time (e.g., 12-18 hours).

  • Analysis: After cooling, take a small, measured aliquot from each reaction mixture, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and relative yield for each base.

Protocol 2: Optimized Procedure Using K₃PO₄

This protocol provides a robust method for a preparative-scale reaction using potassium phosphate, a highly effective base for this system.[12][13]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.044 mmol, 4.4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground

  • Anhydrous, degassed Dioxane (4 mL)

  • Degassed Water (1 mL)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, boronic acid, Pd(OAc)₂, SPhos, and finely ground K₃PO₄.

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed dioxane and water via syringe.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow for Base Optimization

For any new Suzuki-Miyaura coupling, a systematic approach to optimization is key. The following workflow provides a logical progression for selecting and refining the base.

Optimization_Workflow start Start: Couple Ar-X with (5-(SO₂NMe₂)-2-(OMe)Ph)B(OH)₂ screen_bases Initial Screen: 1. K₃PO₄ 2. Cs₂CO₃ 3. K₂CO₃ (Pd/SPhos, Dioxane/H₂O, 100°C) start->screen_bases eval1 Evaluate Yield & Purity screen_bases->eval1 good_yield High Yield (>85%) Proceed to Scale-Up eval1->good_yield Good mod_yield Moderate Yield (40-85%) Troubleshoot eval1->mod_yield Moderate low_yield Low/No Yield (<40%) Re-evaluate System eval1->low_yield Poor troubleshoot Options: - Increase Base Equivalents (to 3.0) - Increase Temperature (to 110°C) - Screen Alternative Ligand (e.g., XPhos) mod_yield->troubleshoot reevaluate Options: - Confirm Starting Material Quality - Screen Alternative Solvents (e.g., Toluene, 2-MeTHF) - Screen Different Pd Pre-catalyst low_yield->reevaluate eval2 Re-evaluate Yield troubleshoot->eval2 reevaluate->eval2 eval2->good_yield

Figure 2. A decision workflow for optimizing the base in a challenging Suzuki-Miyaura coupling.

Conclusion

The successful Suzuki-Miyaura coupling of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid is highly achievable but requires a rational approach to reaction optimization, with base selection being the most critical parameter. Due to the combined electron-withdrawing and sterically hindering nature of the substrate, stronger, non-nucleophilic bases are favored. Potassium phosphate (K₃PO₄) often emerges as the superior choice, effectively promoting the formation of the crucial boronate "ate" complex required for efficient transmetalation. For any new coupling partner, a systematic screening of bases, starting with K₃PO₄ and Cs₂CO₃, is a prudent and time-saving strategy. By following the protocols and workflow outlined in this guide, researchers can confidently and efficiently utilize this versatile building block in their synthetic campaigns.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Cedeño, M., & Mata, R. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. IntechOpen. Retrieved from [Link]

  • Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Retrieved from [Link]

  • Noviandri, I., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Retrieved from [Link]

  • Rogoza, A. V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • D'Accolti, L., et al. (2020). Reduced Tiara-like Palladium Complex for Suzuki Cross-Coupling Reactions. FLORE, University of Florence. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Retrieved from [Link]

  • Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ACS Publications. (2021). Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions. Organic Process Research & Development. Retrieved from [Link]

  • Wang, X., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]

  • Wang, X., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. Retrieved from [Link]

  • Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. Organic Process Research & Development. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • Wang, X., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]

  • ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction. Retrieved from [Link]

  • RSC Publishing. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. Retrieved from [Link]

  • Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Application

microwave-assisted Suzuki coupling with (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of (5-(N,N-Dimethylsulfamoyl)-2-methoxyphenyl)boronic Acid Application Context: Overcoming Steric and Electronic Barriers in Biaryl Synthesis The Suzuki-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of (5-(N,N-Dimethylsulfamoyl)-2-methoxyphenyl)boronic Acid

Application Context: Overcoming Steric and Electronic Barriers in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology in medicinal chemistry and drug development for the construction of biaryl frameworks[1]. However, the coupling of highly functionalized, sterically hindered substrates such as (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid presents a dual challenge.

First, the ortho-methoxy group restricts the rotational freedom of the boronic acid, creating a significant steric barrier that drastically slows the transmetalation step with the palladium(II) intermediate[1]. Second, the meta-sulfamoyl group (-SO₂NMe₂) is strongly electron-withdrawing. While this activates the aromatic ring for certain substitutions, it severely destabilizes the C–B bond, rendering the boronic acid highly susceptible to hydrolytic cleavage (protodeboronation) under prolonged thermal heating[2].

To overcome these competing inefficiencies, Microwave-Assisted Organic Synthesis (MAOS) is employed. By utilizing rapid, volumetric dielectric heating, MAOS allows the reaction to outcompete degradation pathways, ensuring high yields of the desired sulfonamide-containing biaryl architectures.

Mechanistic Rationale: Why Microwave-Assisted Organic Synthesis (MAOS)?

In conventional thermal heating, the reaction mixture is heated conductively from the outside in, requiring extended reaction times (often 8 to 24 hours) to overcome the high Arrhenius activation energy associated with sterically hindered transmetalation. During this prolonged exposure to basic, aqueous conditions, the electron-deficient (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid undergoes rapid protodeboronation, destroying the starting material before coupling can occur.

Microwave irradiation solves this by coupling directly with the dipole moments of the solvent and reagents, generating instantaneous, uniform heat. By rapidly driving the internal temperature to 120 °C within seconds, the thermal energy instantly surpasses the activation barrier for transmetalation. The cross-coupling reaction is accelerated exponentially (often a 40- to 70-fold rate increase), completing in 10–15 minutes and effectively "outrunning" the slower kinetics of protodeboronation[2].

Catalytic System Design & Causality

  • Catalyst Selection: Pd(dppf)Cl₂ (5 mol%) is the optimal precatalyst for this transformation. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle that enforces a cis geometry on the palladium center. This spatial arrangement accelerates the final reductive elimination step, which is otherwise the rate-limiting bottleneck when forming sterically hindered biaryls[1].

  • Solvent & Base System: A biphasic mixture of 1,4-Dioxane and H₂O (4:1 v/v) with K₂CO₃ (2.0 equiv) is utilized. Dioxane provides excellent microwave absorbance and solubilizes the organic substrates. The addition of water is an absolute mechanistic requirement; it dissolves the inorganic base and facilitates the hydroxylation of the boronic acid to form the reactive, electron-rich trihydroxyboronate intermediate[1].

Process Visualization

MAOS_Workflow N1 1. Reagent Assembly Ar-X & Boronic Acid N2 2. Solvent & Base Dioxane/H2O + K2CO3 N1->N2 N3 3. Argon Degassing Prevent Pd Oxidation N2->N3 N4 4. Microwave Heating 120°C, 15 min N3->N4 N5 5. Phase Separation EtOAc / Brine Wash N4->N5 N6 6. Flash Chromatography Product Isolation N5->N6

Microwave-assisted Suzuki coupling experimental workflow from reagent assembly to validation.

Self-Validating Experimental Protocol

This protocol is designed for a 0.5 mmol scale reaction using a standard monomode microwave synthesizer.

Step 1: Reagent Assembly

  • Action: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid (0.6 mmol, 1.2 equiv), and Pd(dppf)Cl₂ (0.025 mmol, 5 mol%).

  • Causality: A 20% stoichiometric excess of the boronic acid is used to compensate for any minor, unavoidable protodeboronation that occurs during the initial heating ramp.

Step 2: Solvent & Base Addition

  • Action: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H₂O, followed by K₂CO₃ (1.0 mmol, 2.0 equiv).

Step 3: Degassing (Critical Checkpoint)

  • Action: Submerge an argon-purged spinal needle into the biphasic solution and sparge vigorously for 5 minutes to displace dissolved oxygen.

  • Causality & Validation: Oxygen promotes the irreversible oxidation of the phosphine ligands, leading to the precipitation of inactive palladium(0) black. Self-Validation: The solution must remain a clear yellow/orange. If the mixture darkens to brown or black prior to heating, atmospheric oxygen has compromised the catalyst. Discard and restart the assembly.

Step 4: Microwave Irradiation

  • Action: Seal the vial with a Teflon-lined crimp cap. Place in the microwave reactor and irradiate at 120 °C for 15 minutes using a dynamic power mode (maximum 250 W) with high-speed stirring[2].

  • Causality & Validation: Sealed-vessel MAOS allows the dioxane/water mixture to safely exceed its atmospheric boiling point, generating high internal pressure. Self-Validation: Upon completion and cooling, the reaction mixture should appear as a dark, opaque suspension, indicating that the Pd catalyst has successfully completed its lifecycle and aggregated post-reaction.

Step 5: Reaction Quenching & Workup

  • Action: Carefully uncap the vial. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash with saturated aqueous NaCl (brine) (2 × 10 mL).

  • Validation: Spot the organic layer on a TLC plate (Hexanes/EtOAc 7:3). Complete consumption of the aryl halide should be observed. A highly polar, UV-active spot near the baseline confirms the presence of the excess boronic acid, validating that the limiting reagent was fully consumed.

Step 6: Purification

  • Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure sulfonamide biaryl product.

Quantitative Optimization Data

The following table summarizes the optimization parameters, demonstrating the stark contrast between conventional thermal heating and MAOS for this specific sterically hindered, electron-deficient boronic acid.

EntryCatalyst (5 mol%)Solvent SystemHeating MethodTemp / TimeYield (%)Protodeboronation (%)
1Pd(PPh₃)₄Toluene/EtOH/H₂OConventional90 °C / 12 h4138
2Pd(dppf)Cl₂Dioxane/H₂O (4:1)Conventional100 °C / 8 h5522
3Pd(PPh₃)₄Toluene/EtOH/H₂OMicrowave120 °C / 15 min748
4 Pd(dppf)Cl₂ Dioxane/H₂O (4:1) Microwave 120 °C / 15 min 92 < 2

Note: Yields determined by LC-MS analysis using an internal standard. Protodeboronation was quantified by the isolation of the corresponding N,N-dimethyl-4-methoxybenzenesulfonamide byproduct.

Sources

Method

Application Note: Utilizing (5-(N,N-Dimethylsulfamoyl)-2-methoxyphenyl)boronic Acid in Complex Biaryl Synthesis

Introduction & Structural Rationale In modern drug discovery and complex molecule synthesis, the strategic selection of building blocks dictates both the efficiency of the synthetic route and the physicochemical properti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery and complex molecule synthesis, the strategic selection of building blocks dictates both the efficiency of the synthetic route and the physicochemical properties of the final compound. (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS: 859160-65-9) is a highly versatile, bifunctional reagent designed for advanced palladium-catalyzed cross-coupling[1].

This building block integrates three critical structural features:

  • The Boronic Acid Moiety : Serves as a reliable, bench-stable transmetalation partner for Suzuki-Miyaura cross-coupling, enabling the construction of rigid biaryl scaffolds.

  • The Ortho-Methoxy Group : Acts as an electron-donating group that enriches the aromatic ring, while its steric bulk restricts the free rotation of the resulting biaryl axis. This conformational locking is highly advantageous when designing kinase inhibitors that must adopt a specific dihedral angle to perfectly occupy an ATP-binding pocket.

  • The N,N-Dimethylsulfamoyl Group : A privileged pharmacophore. The sulfonamide derivative is frequently employed as a bioisostere for carboxylic acids and primary amides[2]. It improves metabolic stability (resisting amidase cleavage), enhances lipophilicity and membrane permeability, and acts as a potent hydrogen-bond acceptor[2].

Sulfamoylphenylboronic acid derivatives have been successfully utilized in the synthesis of complex indazole-based kinase inhibitors and other targeted therapeutics, proving their robust reactivity in late-stage functionalization[3].

Physicochemical Properties

To facilitate accurate stoichiometric calculations and storage, the quantitative data for this building block is summarized below[1]:

PropertyValue / Description
Chemical Name (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid
CAS Number 859160-65-9
Molecular Formula C9H14BNO5S
Molecular Weight 259.09 g/mol
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO, DMF, and 1,4-Dioxane
Storage Conditions 2–8 °C, keep dry and protected from light

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid with a generic aryl or heteroaryl halide (Ar-X, where X = Br, I, or OTf).

Expertise & Causality: Why these conditions?
  • Catalyst Selection : Pd(dppf)Cl2​ is chosen over the classic Pd(PPh3​)4​ . The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step. This is critical for ortho-substituted boronic acids (like our methoxy-bearing substrate), which otherwise suffer from sluggish kinetics and competitive protodeboronation.

  • Solvent System : A biphasic 1,4-Dioxane/Water (4:1) mixture is utilized. Dioxane provides excellent solubility for the organic substrates at elevated temperatures, while water is essential to dissolve the inorganic base ( K2​CO3​ ) and generate the reactive boronate complex required for transmetalation.

Step-by-Step Methodology

Step 1: Reagent Assembly

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv, e.g., 1.0 mmol).

  • Add (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid (1.3 equiv, 1.3 mmol). Note: A slight excess compensates for any minor protodeboronation that may occur at elevated temperatures.

  • Add Potassium Carbonate ( K2​CO3​ , 3.0 equiv, 3.0 mmol).

Step 2: Degassing (Critical Step) 4. Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL). 5. Seal the vessel with a rubber septum and sparge the biphasic mixture with Argon gas for at least 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (forming a symmetrical biphenyl byproduct) and the oxidation of the Pd(0) active catalyst.

Step 3: Catalyst Addition & Thermal Activation 6. Briefly remove the Argon needle, quickly add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%), and re-seal. 7. Place the reaction vessel in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

Step 4: Self-Validating Reaction Monitoring 8. After 2 hours, withdraw a 10 µL aliquot from the organic layer, dilute with 1 mL of Acetonitrile, and analyze via LC-MS. Validation Check: The protocol is self-validating if the LC-MS trace shows the disappearance of the Ar-X isotopic pattern and the emergence of the product mass [M+H]+ . If unreacted Ar-X remains but the boronic acid is consumed, protodeboronation has occurred; spike the reaction with an additional 0.5 equiv of the boronic acid.

Step 5: Workup and Purification 9. Once complete, cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). 10. Separate the layers. Extract the aqueous layer with Ethyl Acetate ( 2×15 mL). 11. Wash the combined organic layers with Brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. 12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl complex.

Workflow Visualization

G Step1 1. Reagent Assembly Ar-X + Boronic Acid + Base Step2 2. Degassing Phase Argon Sparging (15 min) Step1->Step2 Step3 3. Catalyst Addition Pd(dppf)Cl2 (5 mol%) Step2->Step3 Prevents Pd oxidation Step4 4. Thermal Activation 90°C, 1,4-Dioxane/H2O Step3->Step4 Step5 5. Reaction Monitoring LC-MS / TLC Analysis Step4->Step5 Step5->Step4 Incomplete Step6 6. Workup & Extraction EtOAc / Brine Wash Step5->Step6 Ar-X Consumed Step7 7. Purification Flash Chromatography Step6->Step7

Caption: Workflow for the Suzuki-Miyaura cross-coupling of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid.

Troubleshooting & Optimization

  • Issue: High levels of Protodeboronation.

    • Cause: The electron-withdrawing nature of the sulfamoyl group para to the boronic acid slightly weakens the C-B bond, making it susceptible to hydrolytic cleavage by strong aqueous bases.

    • Solution: Switch to an anhydrous solvent system (e.g., Toluene or DMF) and use a milder, anhydrous fluoride base such as Cesium Fluoride ( CsF ) or Potassium Fluoride ( KF ).

  • Issue: Incomplete Conversion due to Steric Hindrance.

    • Cause: The methoxy group at the 2-position creates a sterically demanding environment around the boron atom, hindering the transmetalation step with bulky aryl halides.

    • Solution: Upgrade the catalyst system to a highly active, sterically accommodating Buchwald ligand such as SPhos or XPhos paired with Pd2​(dba)3​ .

References

  • NextSDS. "(5-(N,N-diMethylsulfaMoyl)-2-Methoxyphenyl)boronic acid — Chemical Substance Information".
  • ACS Publications. "Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125)". Journal of Medicinal Chemistry, 2013.
  • ACS Publications. "Structure Property Relationships of Carboxylic Acid Isosteres". ACS Medicinal Chemistry Letters, 2016.

Sources

Application

Application Note: Advanced Experimental Protocols for Suzuki-Miyaura Cross-Coupling with Boronic Acids

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide to designing, executing, and troubleshooting Suzuki-Miyaura cros...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide to designing, executing, and troubleshooting Suzuki-Miyaura cross-coupling (SMC) reactions utilizing boronic acids.

Mechanistic Causality & System Design

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, widely utilized in pharmaceutical synthesis and materials science[1]. The reaction relies on a palladium-catalyzed cycle that couples an organohalide (or pseudohalide) with an organoboron reagent. To design a successful experimental setup, one must understand the causality behind each phase of the catalytic cycle[2]:

  • Oxidative Addition: The active Pd(0) species inserts into the C–X bond of the electrophile to form a Pd(II) intermediate. Electron-rich ligands (e.g., phosphines, NHCs) accelerate this step, which is often rate-limiting for deactivated or sterically hindered aryl chlorides[3].

  • Transmetalation: This is the defining step of the SMC. Boronic acids are weakly nucleophilic and will not transfer their organic group to the Pd(II) center without activation. The addition of a base (e.g., K2​CO3​ , KOtBu ) polarizes the organoboron reagent, forming a highly reactive, electron-rich borate complex that readily undergoes transmetalation[4].

  • Reductive Elimination: The Pd(II) complex undergoes cis-trans isomerization followed by the elimination of the biaryl product, regenerating the Pd(0) catalyst[5].

G Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X Transmet Transmetalation (Ar'-B(OH)3- transfer) OxAdd->Transmet + Base, Ar'-B(OH)2 RedElim Reductive Elimination (Biaryl Formation) Transmet->RedElim RedElim->Pd0 - Ar-Ar' Product Ar-Ar' Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Component Selection & Quantitative Optimization

Choosing the right combination of catalyst, base, and solvent is not arbitrary; it is a delicate balancing act dictated by the steric and electronic properties of the substrates.

Boronic Acids vs. Protected Boronates

While boronic acids ( R-B(OH)2​ ) are the most common and commercially available nucleophiles, they exist in equilibrium with their cyclic trimers (boroxines) and are susceptible to hydrolytic protodeboronation[6]. To counteract this, protocols typically employ a 1.2 to 1.5 molar excess of the boronic acid. For highly unstable substrates, utilizing protected variants like MIDA boronates or 1,8-diaminonaphthalene (dan)-protected boronic acids provides a slow-release mechanism that prevents degradation[2][4].

Base and Solvent Causality

The base must be strong enough to form the borate complex but not so harsh that it degrades functional groups.

  • Aqueous/Biphasic Systems: Mild bases like K2​CO3​ or Na2​CO3​ in Toluene/ H2​O (4:1) are standard. Water helps dissolve the base and facilitates the formation of the reactive borate species[7].

  • Anhydrous/Sterically Hindered Systems: Bulky boronic acids or halopyridines require stronger bases like KOtBu or Cs2​CO3​ in anhydrous solvents (DME, 1,4-Dioxane, or Toluene) to force transmetalation and suppress deboronation[1][8].

Quantitative Data Summary
Substrate ClassCatalyst SystemBaseSolventTemp (°C)Expected Yield
Standard Aryl Bromides Pd(PPh3​)4​ (5 mol%) K2​CO3​ (2-3 eq)Toluene/ H2​O (4:1)80–10085–95%
Sterically Hindered/Bulky Pd(OAc)2​
  • NHC (2-4 mol%)
Cs2​CO3​ (3 eq)Toluene12075–90%
Deactivated/Heteroaryl Pd(OAc)2​
  • XPhos (2-5 mol%)
  • KOtBu (2 eq)DME or Dioxane80–10080–95%
    Aqueous/Green Chemistry Pd(OAc)2​ (1 mol%) Na2​CO3​ (2 eq) H2​O /EtOHR.T.–6070–85%

    Experimental Protocols

    Protocol A: Standard Biphasic Suzuki Coupling (General Biaryl Synthesis)

    This self-validating protocol is ideal for standard aryl bromides and iodides.

    • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.) and the arylboronic acid (1.2 mmol, 1.2 equiv.). The excess boronic acid compensates for potential protodeboronation.

    • Base Addition: Add K2​CO3​ (2.5 mmol, 2.5 equiv.).

    • Solvent & Degassing (Critical Step): Add 4 mL of Toluene and 1 mL of deionized H2​O . Degas the mixture using the freeze-pump-thaw method (3 cycles) or by sparging vigorously with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) complexes, leading to reaction failure and homocoupling side-products.

    • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh3​)4​ (0.05 mmol, 5 mol%).

    • Thermal Activation: Seal the flask and heat the biphasic mixture in an oil bath at 90 °C with vigorous stirring for 12–24 hours.

    • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and separate the layers. Wash the organic layer with water and brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure[1][9].

    Protocol B: Anhydrous Coupling for Sterically Hindered Substrates

    Designed for deactivated chlorides or ortho-substituted bulky biaryls.

    • Preparation: In a dry, sealed reaction tube under an inert atmosphere (N₂ or Ar), combine the aryl halide (1.0 mmol, 1.0 equiv.), bulky boronic acid (1.5 mmol, 1.5 equiv.), and Cs2​CO3​ (3.0 mmol, 3.0 equiv.)[1].

    • Catalyst Precursor: In a separate vial, dissolve Pd(OAc)2​ (0.02 mmol, 2 mol%) and an appropriate NHC or phosphine ligand (e.g., XPhos) (0.04 mmol, 4 mol%) in anhydrous 1,4-Dioxane or Toluene (2 mL). Stir for 10 minutes to allow pre-catalyst complexation[1].

    • Reaction: Transfer the catalyst solution to the reaction tube. Seal tightly and heat in a preheated block at 120 °C for 24 hours.

    • Quench: Cool to room temperature, quench with a few drops of water, and extract with diethyl ether[1].

    G Prep Reagent Prep (Ar-X, Ar-B(OH)2) Degas Degassing (Ar/N2 Purge) Prep->Degas Heat Thermal Activation (80-120 °C) Degas->Heat Workup Quench & Workup (Aqueous Extraction) Heat->Workup Purify Purification (Chromatography) Workup->Purify

    Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

    Troubleshooting & System Validation

    A robust protocol must be self-validating. Monitor the reaction via TLC or GC-MS.

    • Observation of Palladium Black: If a fine black precipitate forms early in the reaction, the Pd(0) catalyst has aggregated and precipitated out of the catalytic cycle. Causality: This is typically caused by insufficient degassing (oxygen exposure) or ligand degradation. Remedy by strictly enforcing Argon sparging.

    • High Levels of Homocoupled Product (Ar'-Ar'): Indicates that the boronic acid is undergoing oxidative homocoupling. Causality: Introduction of atmospheric oxygen. Ensure the reaction vessel is completely sealed.

    • Incomplete Conversion of Aryl Halide: If the boronic acid is fully consumed but the halide remains, protodeboronation has outpaced transmetalation. Causality: The base may be too weak, or the temperature too high. Switch to a stronger base (e.g., KOtBu ) or use a protected boronate ester[8].

    References

    • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: [Link]

    • National Institutes of Health (PMC). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. NIH. URL: [Link]

    • ACS Catalysis. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Publications. URL:[Link]

    • Scientific Research Publishing. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. SCIRP. URL:[Link]

    • Cardiff University. Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. ORCA. URL:[Link]

    • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. URL:[Link]

    • Canadian Science Publishing. Mononuclear palladacycles versus acyclic analogues: a structure and reactivity comparison. CDN Science Pub. URL: [Link]

    • The Journal of Organic Chemistry. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines. ACS Publications. URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    troubleshooting low conversion in Suzuki reactions with substituted boronic acids

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome low conversion rates in Suzuki-Miyaura cross-couplings, specifically w...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome low conversion rates in Suzuki-Miyaura cross-couplings, specifically when working with challenging substituted boronic acids.

    Rather than relying on a "one-size-fits-all" protocol, successful cross-coupling requires a deep mechanistic understanding of the catalytic cycle. By diagnosing exactly where your reaction is failing, you can rationally select the correct ligands, bases, and solvent systems to drive your synthesis to completion.

    Part 1: Mechanistic Bottlenecks

    To troubleshoot effectively, we must first isolate the failure point within the palladium catalytic cycle. Substituted boronic acids typically cause the reaction to stall at the transmetalation step, either because they are too sterically hindered to react, or because they degrade before transmetalation can occur.

    SuzukiCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA R1-Pd(II)-X Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (R1-X) PdII_TM R1-Pd(II)-R2 Transmetalation Complex PdII_OA->PdII_TM Transmetalation (R2-B(OH)2 + Base) PdII_TM->Pd0 Reductive Elimination Product R1-R2 Coupled Product PdII_TM->Product Issue1 Bottleneck 1: Steric Hindrance (Slows Transmetalation) Issue1->PdII_TM Issue2 Bottleneck 2: Protodeboronation (Destroys Boronic Acid) Issue2->PdII_TM

    Suzuki-Miyaura catalytic cycle highlighting kinetic bottlenecks.

    Part 2: Diagnostic Workflow & FAQs

    When a reaction yields low conversion, your first step must be analyzing the crude mixture via LC-MS to identify the dominant species.

    TroubleshootingLogic Start Low Conversion in Suzuki Coupling CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Deboronated Ar-H Detected (Protodeboronation) CheckLCMS->Deboronated Unreacted Unreacted Ar-B(OH)2 (Stalled Transmetalation) CheckLCMS->Unreacted Homocoupled Ar-Ar Detected (Homocoupling) CheckLCMS->Homocoupled Sol1 Use Anhydrous Conditions (KF, Dioxane) Deboronated->Sol1 Sol2 Switch to SPhos/RuPhos & Stronger Base Unreacted->Sol2 Sol3 Degas Solvents Rigorously Exclude O2 Homocoupled->Sol3

    Diagnostic workflow for troubleshooting low conversion via LC-MS.

    Q: My reaction with an ortho-substituted aryl boronic acid stalls at 20% conversion. Oxidative addition is complete by LC-MS. What is happening?

    A: The bottleneck is transmetalation. Steric bulk at the ortho position twists the boronic acid out of coplanarity, drastically slowing the formation of the crucial Pd-O-B intermediate. Causality & Solution: To overcome this, you must accelerate transmetalation by increasing the nucleophilicity of the boronate. Switch from a weak base (like Na₂CO₃) to a stronger, more soluble base like Ba(OH)₂. Furthermore, employ a Buchwald ligand like SPhos or RuPhos . These ligands possess a flexible biaryl backbone that accommodates bulky intermediates, while their electron-rich dicyclohexylphosphine moiety stabilizes the active Pd(0) species, preventing catalyst aggregation .

    Q: I am attempting to couple 2-pyridylboronic acid, but LC-MS shows massive formation of pyridine (Ar-H) and very little product. How can I fix this?

    A: You are observing protodeboronation . Heteroaryl boronic acids with heteroatoms adjacent to the boron (e.g., 2-pyridyl, 2-thienyl) are highly susceptible to base-catalyzed C-B bond cleavage. The heteroatom stabilizes the transient carbanion, making degradation significantly faster than transmetalation in standard aqueous-basic conditions . Causality & Solution: Water is the primary proton source for this degradation. You must shift to a strictly anhydrous protocol. Use anhydrous KF or CsF as the base in dry 1,4-dioxane. Alternatively, switch your boron source to a MIDA boronate, which slowly releases the active boronic acid into the catalytic cycle. This keeps the steady-state concentration of the free boronic acid low enough to minimize degradation while allowing cross-coupling to proceed .

    Q: My boronic acid is highly electron-deficient (e.g., contains -CF3 or -NO2 groups). Both starting materials are intact, but no product forms.

    A: Electron-withdrawing groups reduce the nucleophilicity of the boronic acid, making the formation of the active "ate" complex (the boronate anion) thermodynamically unfavorable with weak bases. Causality & Solution: Transmetalation requires the boronic acid to be converted into a negatively charged boronate. Switch to a stronger base like Cs₂CO₃ or K₃PO₄ and add a small percentage of water (e.g., 5:1 THF/H₂O) to ensure the base is fully dissolved and available to interact with the boron center.

    Part 3: Quantitative Data & Selection Matrix

    Use the following matrix to rationally select your reaction parameters based on the specific class of your substituted boronic acid.

    Substrate ClassPrimary BottleneckRecommended LigandOptimal BaseSolvent SystemProtodeboronation Risk
    Ortho-Substituted Aryl Slow TransmetalationSPhos or RuPhosBa(OH)₂ or KOHToluene/H₂O (10:1)Low
    2-Heteroaryl (e.g., Pyridyl) Rapid ProtodeboronationXPhos or Pd(dppf)Cl₂Anhydrous KF or CsFDry 1,4-DioxaneHigh
    Electron-Deficient Aryl Poor NucleophilicityXPhosK₃PO₄ or Cs₂CO₃THF/H₂O (5:1)Medium
    Electron-Rich Aryl Slow Oxidative AdditionXPhos or t-Bu₃PK₂CO₃Dioxane/H₂O (4:1)Low

    Part 4: Validated Experimental Protocols

    The following protocols are designed as self-validating systems. Do not proceed to workup without performing the in-process LC-MS validation checks.

    Protocol A: High-Performance Coupling for Sterically Hindered Substrates

    Designed for di-ortho substituted or highly bulky boronic acids.

    • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), SPhos (10 mol%), and Ba(OH)₂ (3.0 equiv).

    • Degassing: Add a 10:1 mixture of Toluene/H₂O (0.2 M). Sparge the solution vigorously with Argon for 30 minutes. Causality: O₂ promotes homocoupling of the boronic acid.

    • Reaction: Heat the mixture to 100 °C under an Argon atmosphere for 12 hours.

    • Self-Validation Checkpoint: At 4 hours, remove a 10 µL aliquot, quench with 100 µL of MeCN, filter through a celite plug, and inject into the LC-MS.

      • Validation: You should observe the disappearance of the aryl halide mass. If the aryl halide remains but the boronic acid is consumed, homocoupling has occurred due to poor degassing. Add 0.5 equiv more boronic acid and re-degas.

    • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

    Protocol B: Anhydrous Coupling for Protodeboronation-Prone Heteroaryls

    Designed for 2-pyridyl, 2-thienyl, and polyfluorinated boronic acids.

    • Preparation: In a glovebox or under strict Argon flow, combine the aryl halide (1.0 equiv), the heteroaryl boronic acid (2.0 equiv - excess accounts for minor unavoidable degradation), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous spray-dried KF (3.0 equiv).

    • Solvent Addition: Add strictly anhydrous 1,4-Dioxane (0.1 M). Do not use any water. Causality: Water acts as the proton source for the C-B bond cleavage.

    • Reaction: Heat to 80 °C for 8 hours.

    • Self-Validation Checkpoint: At 2 hours, analyze a filtered aliquot via LC-MS.

      • Validation: Compare the UV peak area of the coupled product to the deboronated byproduct (Ar-H). If the Ar-H peak is >15% relative to the product, your system contains trace moisture. For future runs, ensure KF is freshly flame-dried under vacuum.

    • Workup: Filter the crude mixture directly through a pad of silica gel using EtOAc as the eluent to remove inorganic salts, concentrate, and purify.

    References

    • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. URL:[Link]

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki-Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link]

    Optimization

    Technical Support Center: Mitigating Protodeboronation of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid

    Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering severe protodeboronation (formation of the Ar-H byproduct) when util...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering severe protodeboronation (formation of the Ar-H byproduct) when utilizing (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-couplings.

    Below, we deconstruct the mechanistic root causes of this instability and provide a self-validating troubleshooting framework to ensure successful C-C bond formation.

    Part 1: Root Cause Analysis (FAQs)

    Q: Why is this specific boronic acid so unstable under standard Suzuki-Miyaura conditions? A: The instability of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid stems from a synergistic "dual-threat" of steric and electronic factors that accelerate base-catalyzed C-B bond cleavage.

    • Steric Acceleration (ortho-methoxy): The bulky methoxy group at the 2-position forces the boronic acid moiety out of coplanarity with the aromatic ring. Cleavage of the C-B bond relieves this ground-state steric strain, drastically lowering the activation energy for deboronation (1)[1].

    • Electronic Activation (meta-sulfamoyl): Under basic conditions, the boronic acid forms a reactive boronate anion ([ArB(OH)3]⁻). The highly electron-withdrawing N,N-dimethylsulfamoyl group at the 5-position stabilizes the developing negative charge on the ipso-carbon during the concerted C-B cleavage and protonation step (2)[2].

    Q: Will converting this to a pinacol ester (Bpin) solve the deboronation problem? A: Not inherently. Recent kinetic studies utilizing stopped-flow NMR have proven that esterification does not automatically confer stability against base-catalyzed protodeboronation (3)[3]. In aqueous-basic conditions, boronic esters often undergo rapid prehydrolysis back to the free boronic acid, or they undergo direct protodeboronation (4)[4]. The most robust solution is optimizing the coupling kinetics to outcompete the deboronation rate.

    Part 2: Troubleshooting & Optimization Strategies

    Q: How do I shift the reaction kinetics to favor transmetalation over deboronation? A: You must treat the reaction as a kinetic competition between ktransmetalation​ and kdeboronation​ . Since kdeboronation​ is heavily dependent on pH and water concentration (5)[5], you can manipulate the system using the following principles:

    • Base Selection: Replace strong, highly soluble bases (e.g., NaOH, Na2CO3) with milder, anhydrous bases like CsF or K3PO4. Fluoride sources can form reactive trifluoroborate intermediates that transmetalate rapidly without requiring high pH.

    • Catalyst Velocity: Utilize highly active, sterically demanding Buchwald ligands (e.g., XPhos Pd G3 or SPhos Pd G3) that accelerate the oxidative addition and transmetalation steps, consuming the boronic acid before it can degrade.

    Quantitative Impact of Reaction Parameters on Deboronation

    The following table synthesizes expected outcomes based on established kinetic behavior of highly electron-deficient, ortho-substituted arylboronic acids.

    Reaction ParameterCatalyst SystemBase & SolventExpected Ar-H (Deboronation)Expected Product Yield
    Standard (Aqueous) Pd(PPh3)4 (5 mol%)Na2CO3 / THF / H2O> 70%< 20%
    Mild Base (Aqueous) Pd(dppf)Cl2 (5 mol%)K3PO4 / Dioxane / H2O~ 40-50%~ 40-50%
    Anhydrous Fluoride XPhos Pd G3 (2 mol%)CsF / Anhydrous THF< 10%> 85%
    Slow Addition SPhos Pd G3 (2 mol%)K3PO4 / Anhydrous Toluene< 5%> 90%

    Part 3: Self-Validating Experimental Protocol

    Workflow: Anhydrous, Slow-Addition Suzuki-Miyaura Coupling

    This protocol incorporates built-in validation checks to ensure the system remains anhydrous and the steady-state concentration of the boronic acid remains critically low.

    Step 1: System Preparation & Validation

    • Flame-dry a Schlenk flask under vacuum and backfill with inert gas (Ar/N2).

    • Validation Check: Perform a Karl Fischer titration on your anhydrous solvent (e.g., THF or Toluene). Proceed only if the water content is strictly < 50 ppm.

    Step 2: Electrophile & Catalyst Activation

    • Add the aryl halide (1.0 equiv), XPhos Pd G3 (2-5 mol%), and anhydrous finely milled K3PO4 (2.0 equiv) to the flask.

    • Add the anhydrous solvent. Stir at room temperature for 5 minutes.

    • Validation Check: Observe a distinct color shift (typically to a deep red/orange), indicating the successful generation of the active Pd(0) species.

    Step 3: Syringe Pump Setup (The Critical Step)

    • Dissolve (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid (1.2 equiv) in a minimum volume of anhydrous solvent.

    • Load the solution into a gas-tight syringe and mount it on a programmable syringe pump.

    Step 4: Reaction Execution & Causality

    • Heat the main reaction flask to the target temperature (e.g., 60°C).

    • Begin slow addition of the boronic acid solution over 2 to 4 hours.

    • Causality: Slow addition ensures the boronic acid is instantly consumed by the active Pd complex upon entering the basic environment. This prevents the accumulation of the vulnerable boronate anion, mathematically forcing ktransmetalation​≫kdeboronation​ .

    Step 5: In-Process Monitoring

    • Validation Check: Pull a 50 µL aliquot 30 minutes after the addition begins. Immediately quench with 1M HCl to neutralize the base and halt any ex-vivo deboronation. Analyze via LC-MS. You should observe product formation with a negligible Ar-H byproduct peak.

    Part 4: Mechanistic Visualization

    Mechanism BA Arylboronic Acid Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- BA->Boronate + Base Transmetalation Transmetalation (Pd Catalyst) Boronate->Transmetalation k_trans Protodeboronation C-B Cleavage (Concerted Protonation) Boronate->Protodeboronation k_deboron Base OH- / Base (Fast Equilibrium) Base->Boronate Product Cross-Coupled Product Ar-Ar' Transmetalation->Product ArH Deboronation Byproduct Ar-H Protodeboronation->ArH

    Competing pathways: Base-catalyzed protodeboronation vs. Pd-catalyzed transmetalation.

    References

    • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ed.ac.uk.[Link]

    • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. ljmu.ac.uk. [Link]

    • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. researchgate.net.[Link]

    • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. nih.gov.[Link]

    • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. acs.org.[Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting &amp; Handling Guide for (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid

    Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid as a critical building block in complex active...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid as a critical building block in complex active pharmaceutical ingredient (API) synthesis. While arylboronic acids are ubiquitous in Suzuki-Miyaura cross-couplings, this specific substitution pattern presents severe, highly specific stability challenges under standard reaction conditions.

    This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot degradation, optimize yields, and ensure self-validating experimental workflows.

    Core Stability Issues & Mechanistic Causality

    The instability of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid is not a random artifact; it is a predictable consequence of its electronic and steric topology. The primary mode of failure is base-catalyzed protodeboronation (the cleavage of the C–B bond to yield the des-borylated arene, N,N-dimethyl-4-methoxybenzenesulfonamide).

    This rapid degradation is driven by a synergistic "push-pull" effect between its two substituents:

    • The ortho-Methoxy Group (Steric Driver): Under basic cross-coupling conditions, the neutral boronic acid converts into a tetrahedral boronate anion [Ar−B(OH)3​]− . The bulky ortho-methoxy group induces severe steric strain in this tetrahedral geometry. The molecule relieves this strain by rapidly cleaving the C–B bond 1.

    • The meta-Sulfamoyl Group (Electronic Driver): The N,N -dimethylsulfamoyl moiety is strongly electron-withdrawing. This lowers the pKa​ of the boronic acid, ensuring that the unstable boronate anion forms at much lower pH levels than typical arylboronic acids. Furthermore, this electron-withdrawing group stabilizes the transient aryl carbanion formed during the transition state of protodeboronation, exponentially accelerating the degradation rate 2.

    G Start Arylboronic Acid (Ar-B(OH)2) Base Base (OH-) High pH Start->Base Rapid Equilibrium Boronate Boronate Anion [Ar-B(OH)3]- Base->Boronate PdCat Pd(II) Catalyst Transmetalation Boronate->PdCat Productive Pathway Proton H2O / H+ (Protodeboronation) Boronate->Proton Degradation Pathway (Accelerated by o-OMe) Product Cross-Coupled Product (Desired) PdCat->Product Degradation Ar-H + B(OH)3 (Des-borylated Byproduct) Proton->Degradation

    Mechanistic divergence of arylboronates: productive transmetalation vs. destructive protodeboronation.

    Troubleshooting FAQs

    Q1: My Suzuki-Miyaura coupling yield is <10%, and LCMS shows massive accumulation of N,N-dimethyl-4-methoxybenzenesulfonamide. How do I fix this? A1: You are observing base-catalyzed protodeboronation outcompeting the transmetalation step. Standard conditions (e.g., Na2​CO3​ in Dioxane/H2​O at 90°C) are lethal to this substrate. Solution: You must invert the kinetic rates. Lower the reaction temperature to 40–50°C to suppress the activation energy of C–B cleavage. Switch to a milder, anhydrous base like CsF or K3​PO4​ , and use a highly active, sterically demanding catalyst (e.g., XPhos Pd G3) to accelerate transmetalation 3.

    Q2: My isolated boronic acid appears as a complex mixture of masses (M, M-18, M-36) in MS, and the NMR peaks are broad. Is the reagent degrading on the shelf? A2: No, this is not degradation; it is reversible dehydration. Boronic acids naturally oligomerize into cyclic anhydrides called boroxines upon standing, losing water molecules (M-18, M-36). This causes severe stoichiometry calculation errors in your reactions. Solution: Treat the material as a dynamic mixture. Before use, you can either drive it completely to the boroxine by azeotropic distillation with toluene, or convert it to a stable pinacol ester (BPin) for precise weighing and enhanced shelf-stability.

    Q3: I am observing a phenolic byproduct (M+16 relative to the des-borylated mass) in my reaction mixture. Where is this coming from? A3: This is the result of oxidative deboronation. Dissolved oxygen in basic media, especially in the presence of transition metals (Pd or Cu), rapidly oxidizes electron-rich arylboronic acids to their corresponding phenols 4. Solution: Implement rigorous degassing. Sparging with N2​ is often insufficient for highly sensitive substrates; utilize the freeze-pump-thaw method for your solvents prior to base addition.

    Quantitative Data Presentation

    The table below summarizes the quantitative impact of various reaction parameters on the stability of highly sterically hindered, electron-deficient boronic acids.

    Reaction VariableConditionImpact on Protodeboronation Rate ( kobs​ )Mechanistic Rationale
    Aqueous Base Strength NaOH (pH > 13)Very High ( t1/2​<5 mins)Drives 100% conversion to the highly strained, reactive boronate anion.
    Aqueous Base Strength K3​PO4​ / KF (pH 8-9)Low to ModerateMaintains an equilibrium with the neutral boronic acid, limiting the concentration of the reactive anion.
    Temperature > 80°CExponential IncreaseOvercomes the high activation energy barrier for C–B bond heterolysis.
    Solvent System High H2​O contentHighWater acts as the proton source for the transient aryl carbanion.
    Esterification Conversion to Pinacol EsterSignificantly ReducedThe rigid 5-membered ring resists the tetrahedral geometry required for rapid C–B cleavage.

    Self-Validating Experimental Protocols

    To guarantee success with (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, utilize the following optimized, step-by-step workflow. This protocol is designed to be self-validating, meaning intermediate checks will confirm whether the reagent is surviving the conditions.

    Protocol: Low-Temperature, Anhydrous Suzuki-Miyaura Coupling

    Objective: Achieve >80% cross-coupling yield while suppressing protodeboronation to <5%.

    Step 1: Reagent Preparation & Stoichiometry Correction

    • Assume the boronic acid is partially dehydrated to the boroxine. To ensure accurate stoichiometry, use 1.5 to 2.0 equivalents of the boronic acid relative to the aryl halide.

    • Validation Check: Run a quick LCMS of the boronic acid in pure acetonitrile. You should see the parent mass ( [M−H]− in negative mode) and minimal des-borylated mass.

    Step 2: Rigorous Degassing

    • In a Schlenk flask, combine the aryl halide (1.0 eq), XPhos Pd G3 catalyst (2-5 mol%), and anhydrous finely milled K3​PO4​ (2.0 eq).

    • Add anhydrous THF or Dioxane.

    • Perform three cycles of Freeze-Pump-Thaw to remove all dissolved oxygen, backfilling with ultra-pure Argon.

    Step 3: Slow-Release Addition

    • Dissolve the boronic acid in a minimal amount of degassed THF.

    • Heat the main reaction flask to a mild 40°C (Do NOT exceed 50°C).

    • Add the boronic acid solution dropwise via a syringe pump over 1 hour. Causality: Keeping the instantaneous concentration of the boronic acid low prevents homocoupling and minimizes the pool of reagent available for protodeboronation while the catalyst is turning over.

    Step 4: In-Process Validation

    • At T=1.5 hours, extract a 10 µL aliquot, quench with 100 µL of 0.1 M HCl (to instantly protonate any boronate and halt degradation), and dilute with LCMS grade Acetonitrile.

    • Validation Check: Analyze via LCMS. A successful reaction will show the product peak dominating, with the des-borylated byproduct peak comprising <10% of the total ion count. If the byproduct dominates, your base is too strong or the solvent is wet.

    References

    • Base-catalyzed Aryl-B(OH)
    • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: Accounts of Chemical Research / NIH PMC URL
    • Acid-promoted metal-free protodeboronation of arylboronic acids Source: RSC Advances / RSC Publishing URL
    • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development Source: Chemistry - A European Journal / ResearchGate URL

    Sources

    Optimization

    catalyst poisoning in reactions with sulfur-containing boronic acids

    Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is designed for researchers, scientists, and drug development professionals facing challenges with catalyst deactivation when utilizing sulf...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is designed for researchers, scientists, and drug development professionals facing challenges with catalyst deactivation when utilizing sulfur-containing boronic acids (e.g., thiophenes, thiazoles) in Suzuki-Miyaura reactions.

    Below, you will find mechanistic insights, a troubleshooting FAQ, quantitative data comparisons, and a self-validating standard operating procedure (SOP) to ensure robust C-C bond formation.

    Part 1: Mechanistic Insight (The "Why")

    Palladium is a "soft" transition metal, making it highly susceptible to coordination by "soft" ligands like sulfur. When utilizing sulfur-containing heterocycles such as thiopheneboronic acids, the sulfur atom can outcompete the catalytic cycle by strongly coordinating to the empty orbitals of the Pd(II) or Pd(0) intermediates. This off-cycle coordination blocks the oxidative addition or transmetalation steps, leading to catalyst deactivation and the irreversible precipitation of inactive Palladium black 1.

    To successfully couple these substrates, the reaction must be engineered to favor the kinetics of the cross-coupling cycle over the thermodynamics of Pd-S coordination.

    Mechanism Pd0 Active Pd(0)L(n) OxAdd Oxidative Addition Pd(II)(Ar)(X)L(n) Pd0->OxAdd Aryl Halide Poison Catalyst Poisoning Inactive Pd-S Complex (Pd Black) Pd0->Poison High [S] concentration TransMet Transmetalation Pd(II)(Ar)(Thiophene)L(n) OxAdd->TransMet Thiophene-B(OH)2 Base OxAdd->Poison S-Coordination RedElim Reductive Elimination Product + Pd(0)L(n) TransMet->RedElim RedElim->Pd0

    Caption: Catalytic cycle vs. off-cycle Palladium poisoning by sulfur coordination.

    Part 2: Troubleshooting Guide & FAQs

    Q1: My reaction mixture instantly turns black and yields no product when adding thiopheneboronic acid. What is happening? A1: The immediate appearance of an opaque black precipitate is a visual confirmation of catalyst poisoning. Sulfur-containing boronic acids are highly prone to rapid protodeboronation. Once the boronic acid degrades, the free sulfur heterocycle coordinates to the palladium center, stripping it of its ligands and aggregating it into inactive Pd(0) nanoparticles (Pd black) [[2]]().

    Q2: How do I select the right ligand to prevent this sulfur poisoning? A2: You must upgrade to bulky, electron-rich biaryl phosphine ligands, specifically Buchwald ligands like XPhos . The causality is twofold:

    • The electron-rich dicyclohexylphosphine moiety dramatically accelerates the oxidative addition step.

    • The massive steric bulk of the triisopropylphenyl ring physically shields the Palladium center, preventing multiple sulfur atoms from coordinating and forming a stable, inactive Pd-S complex 3. Using precatalysts like XPhos Pd G3 ensures the immediate generation of the highly active monoligated Pd(0) species 4.

    Q3: Even with XPhos, my thiopheneboronic acid is deactivating the catalyst. How can I control the sulfur concentration? A3: Implement a "slow-release" strategy by converting your boronic acid into an N-Methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate (BF3K) salt. MIDA boronates are sp3-hybridized and unreactive. In a biphasic basic system, they slowly hydrolyze to release the active sp2-hybridized boronic acid. Because the cross-coupling rate with XPhos Pd G3 is faster than the hydrolysis rate, the free sulfur species is consumed immediately. This keeps the steady-state concentration of free sulfur below the poisoning threshold 5.

    Workflow Start Reaction Fails / Pd Black Precipitates CheckLigand Upgrade Catalyst System Use XPhos Pd G3 Start->CheckLigand Step 1 CheckBoron Change Boron Species Switch to MIDA Boronate CheckLigand->CheckBoron Step 2 (If still failing) CheckBase Optimize Base & Solvent Use Biphasic THF/H2O CheckBoron->CheckBase Step 3 (Control hydrolysis) Success Successful Cross-Coupling CheckBase->Success Optimized System

    Caption: Step-by-step troubleshooting workflow for overcoming catalyst poisoning.

    Part 3: Quantitative Data Comparison

    The following table summarizes the impact of catalyst and boron species selection on the yield of a standard 2-arylthiophene coupling.

    Catalyst SystemBoron SpeciesBase / SolventYield (%)Mechanistic Observation
    Pd(PPh3)4 (5 mol%)Thiophene-2-boronic acidNa2CO3 / DMF< 15%Immediate Pd black precipitation due to S-coordination 1.
    Pd(dppf)Cl2 (3 mol%)Thiophene-2-boronic acidK3PO4 / Dioxane-H2O45%Moderate poisoning; incomplete conversion.
    XPhos Pd G3 (3 mol%)Thiophene-2-boronic acidK2CO3 / THF-H2O60%Fast protodeboronation competes with the coupling cycle [[4]]().
    XPhos Pd G3 (3 mol%) Thiophene-2-MIDA boronate KOH / THF-H2O > 85% Clean conversion; slow-release prevents poisoning 5.

    Part 4: Standard Operating Procedure (SOP)

    Protocol: Slow-Release Suzuki-Miyaura Coupling using Thiophene MIDA Boronates

    Objective: To couple highly poisoning sulfur-heterocycles while maintaining an active Palladium catalytic cycle through controlled hydrolysis.

    Reagents:

    • Aryl halide (1.0 equiv)

    • Thiophene MIDA boronate (1.5 equiv)

    • XPhos Pd G3 (3–5 mol%)

    • KOH or K3PO4 (3.0 equiv)

    • Solvent: THF / H2O (4:1 v/v, thoroughly degassed)

    Step-by-Step Methodology:

    • Solid Charging: In a dry Schlenk flask or sealed vial, charge the aryl halide, Thiophene MIDA boronate, and XPhos Pd G3.

      • Causality: Charging solids together before solvent addition prevents localized high concentrations of dissolved sulfur species from attacking the catalyst prematurely.

    • Atmosphere Exchange: Evacuate the vessel and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times.

    • Solvent Addition: Add the degassed THF, followed by the aqueous base solution via syringe.

      • Causality: The biphasic system ensures the MIDA boronate remains primarily in the organic phase while slowly hydrolyzing at the aqueous interface, strictly controlling the release rate of the free boronic acid.

    • Heating & Self-Validation: Heat the reaction mixture to 60°C with vigorous stirring.

      • Self-Validation Checkpoint: Observe the reaction color within the first 10 minutes. A successful initiation of the catalytic cycle will result in a clear red/orange solution (indicating active monoligated Pd(0)). If the solution immediately turns opaque black, catalyst poisoning has occurred; abort the reaction, verify solvent degassing, and check the integrity of the MIDA boronate.

    • Reaction Monitoring: Stir for 12–24 hours, monitoring completion via LC-MS or TLC.

    • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine to remove MIDA salts, dry the organic layer over MgSO4, filter, and concentrate in vacuo.

    References

    • Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification Source: ACS Publications URL
    • Tricky Suzuki : r/Chempros Source: Reddit URL
    • trans-Dichlorobis(XPhos)palladium(II)
    • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures Source: ResearchGate URL
    • Source: PMC (NIH)

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Solubility of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid

    Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility and reactivity bottlenecks when utilizing (5-(N,N-dimethylsu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility and reactivity bottlenecks when utilizing (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid in cross-coupling reactions.

    Due to its unique structural motifs—a sterically demanding ortho-methoxy group and a highly polar, electron-withdrawing meta-sulfamoyl group—this specific boronic acid presents non-trivial solubility challenges in standard reaction media. This guide synthesizes mechanistic causality, structural chemistry, and self-validating protocols to help you overcome these hurdles.

    Section 1: Mechanistic Troubleshooting & FAQs

    Q1: Why does (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid precipitate or form a cloudy suspension in my anhydrous organic solvents? A1: The poor solubility is driven by two distinct chemical phenomena: hydrogen bonding and entropically driven dehydration. In the solid state, free boronic acids form extended, highly stable hydrogen-bonded networks[1]. When introduced to anhydrous non-polar solvents (e.g., toluene, hexane), the compound spontaneously dehydrates to form a six-membered boroxine ring (a trimeric anhydride)[2]. Because the release of three water molecules is entropically favorable, boroxine formation is rapid[2]. These boroxines are highly crystalline and exhibit significantly lower solubility than their monomeric counterparts[3]. Furthermore, the bulky and polar N,N-dimethylsulfamoyl group structurally resists solvation in non-polar media, exacerbating the precipitation.

    Q2: How can I adjust my solvent system to prevent boroxine-induced precipitation during a Suzuki-Miyaura cross-coupling? A2: The equilibrium between the insoluble boroxine and the soluble free boronic acid can be precisely controlled by the addition of water[2]. For Suzuki-Miyaura couplings, transitioning from a pure organic solvent to a biphasic system (e.g., 1,4-Dioxane/H₂O or THF/H₂O) is highly recommended[4]. Water serves a dual purpose: it hydrolyzes the insoluble boroxine back into the monomeric acid, and it dissolves the inorganic base required for the catalytic cycle[4][5]. If your substrate is strictly water-sensitive, you must rely on polar aprotic solvents like DMF or DMSO, which possess a high dielectric constant and can disrupt the hydrogen-bonded network of the boronic acid crystals without the need for aqueous hydrolysis[1].

    Q3: What role does the choice of base play in solubilizing this specific compound? A3: The base is not merely an acid scavenger; it is the chemical trigger that converts the neutral, poorly soluble boronic acid into a negatively charged, highly soluble boronate anion ( ArB(OH)3−​ )[5][6]. The (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid contains a strongly electron-withdrawing sulfamoyl group. This substituent significantly increases the Lewis acidity of the boron center[7]. Consequently, the formation of the boronate anion is thermodynamically highly favorable in the presence of bases like K3​PO4​ or Cs2​CO3​ . Once the boronate anion forms, it readily partitions into the aqueous phase of a biphasic system, becoming the active species for the crucial transmetalation step[5].

    Q4: If solvent and base adjustments fail to yield a homogenous reaction, what is the most reliable chemical workaround? A4: If the free acid remains intractable, converting it to a pinacol boronate ester (Bpin) is the definitive solution. Esterification with a diol like pinacol chemically masks the hydrogen-bond donating hydroxyl groups, completely preventing boroxine trimerization[3][8]. Pinacol esters exhibit drastically superior solubility in a wide range of organic solvents compared to their parent acids and are highly stable, yet they remain fully competent for palladium-catalyzed cross-coupling[8][9].

    Section 2: Visualizing Chemical Logic & Workflows

    Equilibrium BA Free Boronic Acid (H-Bonded Network) BX Boroxine Trimer (Highly Insoluble) BA->BX Dehydration (-H2O) BAN Boronate Anion (Aqueous Soluble) BA->BAN Base Addition (OH-) BPE Pinacol Ester (Bpin) (Organic Soluble) BA->BPE Pinacol + MgSO4 BX->BA Hydrolysis (+H2O) BAN->BA Acidification (H+)

    Caption: Equilibrium states of boronic acids affecting solubility profiles.

    Workflow Step1 Assess Initial Solubility of Boronic Acid Decision1 Is Water Tolerated in Reaction? Step1->Decision1 PathA Use Biphasic System (1,4-Dioxane/H2O 4:1) Decision1->PathA Yes PathB Use Polar Aprotic Solvent (DMF or DMSO) Decision1->PathB No Decision2 Optimize Base (K3PO4 or Cs2CO3) PathA->Decision2 PathB->Decision2 PathC Derivatize to Bpin Ester Decision2->PathC Still Insoluble?

    Caption: Decision tree for optimizing reaction media for poorly soluble boronic acids.

    Section 3: Data Presentation

    To guide your solvent selection, the following table summarizes the comparative solubility profiles of the different structural states of arylboronic acids based on empirical solubility data[1][9].

    Chemical SpeciesAqueous Media (pH 7)Non-Polar Organic (e.g., Toluene)Polar Aprotic (e.g., DMF, Dioxane)Primary Limitation
    Free Boronic Acid Low (< 10 g/L)PoorModerate to HighForms insoluble boroxines if dehydrated.
    Boroxine Trimer Very LowVery LowLowHighly crystalline; resists solvation.
    Boronate Anion Very HighInsolubleLow (Requires phase transfer)Requires strong base; biphasic setup needed.
    Pinacol Ester (Bpin) InsolubleHighVery HighRequires an additional synthetic step.

    Section 4: Self-Validating Experimental Protocols

    Protocol 1: Biphasic Solvent Optimization for Suzuki-Miyaura Coupling

    Causality: Utilizing a 4:1 ratio of 1,4-Dioxane to Water ensures the organic fragments remain solvated while providing enough aqueous volume to dissolve the inorganic base and hydrolyze any trace boroxines[4].

    • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid (1.5 eq), K3​PO4​ (2.5 eq), and the Palladium precatalyst (e.g., Pd(dppf)Cl2​ , 0.05 eq).

    • Solvent Addition: Add degassed 1,4-Dioxane and degassed H2​O in a 4:1 volumetric ratio to achieve a substrate concentration of 0.1 M.

    • Reaction: Seal the flask, purge with N2​ , and heat to 80 °C with vigorous stirring (to ensure maximum interfacial surface area between the aqueous and organic phases).

    • Self-Validation Step: After 2 hours, withdraw a 10 µL aliquot from the organic layer. Dilute in 1 mL of Acetonitrile and analyze via LC-MS. Validation criteria: The complete disappearance of the boronic acid mass ( m/z for the free acid or its boronate adduct) and the appearance of the cross-coupled product mass confirms that the biphasic system has successfully solubilized and activated the reagents.

    Protocol 2: Conversion of Boronic Acid to Pinacol Boronate Ester (Bpin)

    Causality: The reaction between the boronic acid and pinacol releases water. By adding anhydrous MgSO4​ , the water is chemically scavenged, driving the equilibrium entirely toward the highly soluble ester product[8].

    • Reagent Mixing: In a round-bottom flask, dissolve (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid (1.0 eq) and pinacol (1.2 eq) in anhydrous THF (0.2 M).

    • Desiccation: Add anhydrous MgSO4​ (3.0 eq) to the stirring solution.

    • Reaction: Stir the suspension at room temperature under an inert atmosphere for 12 hours.

    • Filtration & Concentration: Filter the mixture through a pad of Celite to remove the hydrated MgSO4​ . Concentrate the filtrate under reduced pressure to yield the crude Bpin ester.

    • Self-Validation Step: Analyze the crude product via 1H NMR in CDCl3​ . Validation criteria: The appearance of a sharp, intense singlet integrating to 12 protons at approximately δ 1.30-1.35 ppm confirms the successful incorporation of the pinacol ligand, validating the structural conversion to the highly soluble ester form.

    References

    • Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. 3

    • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution - ResearchGate. 2

    • Managing solubility issues of reactants in Suzuki coupling - Benchchem. 4

    • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. 5

    • Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. 9

    • Phenylboronic acid - Wikipedia.1

    • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. 8

    • Structure, Properties, and Preparation of Boronic Acid Derivatives - Wiley-VCH. 7

    • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction - PMC. 6

    Sources

    Optimization

    Technical Support Center: Minimizing Homocoupling of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid

    Welcome to the dedicated technical support guide for researchers utilizing (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the dedicated technical support guide for researchers utilizing (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice and practical solutions to a common and often frustrating side reaction: the homocoupling of the boronic acid starting material. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your desired product yield, and ensure the integrity of your experimental outcomes.

    This guide is structured as a series of frequently asked questions (FAQs) that directly address the challenges you may be facing in the lab. We will delve into the mechanistic underpinnings of homocoupling, provide step-by-step protocols for mitigation, and offer data-driven insights to inform your experimental design.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: I am observing a significant amount of a dimeric by-product in my Suzuki-Miyaura reaction. How can I confirm this is due to the homocoupling of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid?

    A1: The formation of a symmetrical biaryl species, in this case, 2,2'-dimethoxy-5,5'-bis(N,N-dimethylsulfamoyl)biphenyl, is a strong indicator of boronic acid homocoupling.

    Troubleshooting Steps:

    • Mass Spectrometry (MS) Analysis: The most direct method for confirmation is to analyze your crude reaction mixture by LC-MS or GC-MS. The homocoupled product will have a molecular weight corresponding to double the aryl portion of your starting boronic acid, minus two boronic acid groups, plus the new C-C bond.

    • NMR Spectroscopy: If you have isolated the byproduct, ¹H and ¹³C NMR spectroscopy will show a symmetrical pattern of signals consistent with the C₂-symmetric structure of the homocoupled dimer.

    • Control Experiment: Running the reaction under your standard conditions but omitting the aryl halide coupling partner can be a definitive, albeit resource-intensive, test. The formation of the dimer in the absence of the electrophile strongly points to a homocoupling pathway.

    Q2: What are the primary mechanistic drivers for the homocoupling of my boronic acid?

    A2: Homocoupling of boronic acids in Suzuki-Miyaura reactions is a complex issue with multiple contributing pathways. Understanding these can help in designing effective countermeasures. The two most commonly cited mechanisms are:

    • Oxygen-Mediated Pathway: In the presence of oxygen and a base, boronic acids can undergo oxidative homocoupling. This process is often palladium-independent and involves the formation of aryl radicals.

    • Palladium-Catalyzed Pathway: This can occur through two main routes:

      • Reductive Elimination from a Diaryl-Palladium(II) Intermediate: If the transmetalation step (transfer of the aryl group from boron to palladium) is faster than the reductive elimination of the desired product, a second transmetalation can occur, leading to a diaryl-palladium(II) species (Ar-Pd(II)-Ar'). Reductive elimination from this intermediate yields the homocoupled product.

      • Disproportionation of Aryl-Palladium(II) Species: An Ar-Pd(II)-X species can disproportionate to form Ar₂Pd(II) and Pd(II)X₂.

    The electron-rich nature of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, due to the methoxy group, can make it more susceptible to oxidative pathways.

    Visualizing the Competing Reactions

    To better understand the delicate balance in a Suzuki-Miyaura coupling, consider the following workflow diagram:

    Suzuki_Cycle cluster_0 Desired Catalytic Cycle cluster_1 Homocoupling Side Reactions Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar¹-Pd(II)-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar¹-X) Ar-Pd(II)-Ar_prime Ar¹-Pd(II)-Ar² Ar-Pd(II)-X->Ar-Pd(II)-Ar_prime Transmetalation (Ar²-B(OH)₂) Diaryl_Pd Ar²-Pd(II)-Ar² Ar-Pd(II)-X->Diaryl_Pd Second Transmetalation Ar-Pd(II)-Ar_prime->Pd(0)L2 Product Ar¹-Ar² Ar-Pd(II)-Ar_prime->Product Reductive Elimination Ar-B(OH)2 Ar²-B(OH)₂ Homocoupled Ar²-Ar² Ar-B(OH)2->Homocoupled Oxidative (O₂, Base) Diaryl_Pd->Homocoupled Reductive Elimination

    Caption: Competing pathways in Suzuki-Miyaura coupling.

    Q3: How can I strategically modify my reaction conditions to minimize the homocoupling of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid?

    A3: A systematic approach to optimizing your reaction parameters is crucial. Below are key areas to focus on, with specific recommendations.

    Rigorous Degassing and Inert Atmosphere

    Given the susceptibility to oxygen-mediated homocoupling, maintaining a strictly anaerobic environment is the first and most critical line of defense.

    Experimental Protocol: Freeze-Pump-Thaw Degassing

    • Setup: Assemble your reaction flask containing the boronic acid, aryl halide, catalyst, ligand, and solvent. Ensure the flask is sealed with a rubber septum.

    • Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

    • Pumping: Connect the flask to a high-vacuum line and evacuate for 5-10 minutes.

    • Thawing: Close the vacuum line connection and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solution.

    • Repetition: Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.

    • Backfilling: After the final cycle, backfill the flask with an inert gas such as argon or nitrogen. The base can now be added as a solution, also thoroughly degassed.

    Judicious Choice of Base

    The strength and nature of the base can significantly influence the rate of competing reactions. For boronic acids prone to decomposition or homocoupling, a weaker base is often preferred.

    BaseTypical ConcentrationAdvantagesDisadvantages
    K₃PO₄ 2.0 - 3.0 equiv.Often effective in minimizing side reactions.Can have lower solubility in some solvents.
    K₂CO₃ 2.0 - 3.0 equiv.A good general-purpose base.Can be too strong for sensitive substrates.
    Cs₂CO₃ 2.0 - 3.0 equiv.Highly effective, but can promote homocoupling.More expensive.
    Organic Bases (e.g., Et₃N) 3.0 - 5.0 equiv.Can be useful in specific cases.Often less effective for Suzuki couplings.

    Recommendation: Start with a weaker inorganic base like K₃PO₄ or K₂CO₃.

    Catalyst and Ligand Selection

    The choice of palladium source and, more importantly, the phosphine ligand, can dramatically alter the outcome of the reaction. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination from the desired Ar-Pd(II)-Ar' intermediate, thereby outcompeting the pathways leading to homocoupling.

    Recommended Ligands for Suppressing Homocoupling:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are well-established for their high activity and ability to promote challenging couplings.

    • Other Phosphines: P(t-Bu)₃ and P(Cy)₃ are also effective bulky, electron-rich ligands.

    Experimental Workflow: Ligand Screening

    Ligand_Screening Start Start Setup Prepare Stock Solutions: - Boronic Acid - Aryl Halide - Base (K₃PO₄) - Pd₂(dba)₃ Start->Setup Reaction_Array Dispense into Vials: - Pd/Ligand 1 (e.g., SPhos) - Pd/Ligand 2 (e.g., XPhos) - Pd/Ligand 3 (e.g., P(t-Bu)₃) - Control (e.g., PPh₃) Setup->Reaction_Array Run_Reaction Run Reactions Under Identical Conditions (e.g., 80°C, 12h) Reaction_Array->Run_Reaction Analysis Analyze Each Reaction by LC-MS Run_Reaction->Analysis Evaluation Compare Product:Homocoupling Ratio Analysis->Evaluation End End Evaluation->End

    Caption: Workflow for parallel ligand screening.

    Control of Reaction Temperature and Time

    Higher temperatures can sometimes increase the rate of homocoupling and other decomposition pathways. If you are observing significant byproduct formation, consider running your reaction at a lower temperature for a longer period.

    Troubleshooting Tip: Set up a small array of reactions at different temperatures (e.g., room temperature, 50°C, 80°C) and monitor the product-to-byproduct ratio over time using LC-MS.

    Summary of Recommended Starting Conditions

    For a new Suzuki-Miyaura coupling involving (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, we recommend the following as a robust starting point to minimize homocoupling:

    ParameterRecommended ConditionRationale
    Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Common and reliable Pd(0) or Pd(II) precursors.
    Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands that promote reductive elimination.
    Base K₃PO₄ (2.5 equivalents)A moderately weak base, often effective at suppressing side reactions.
    Solvent Toluene/water (e.g., 10:1) or Dioxane/waterBiphasic systems are standard for Suzuki couplings.
    Atmosphere Argon or Nitrogen (ensure rigorous degassing)Minimizes oxygen-mediated oxidative homocoupling.
    Temperature 60-80°CA moderate temperature to balance reaction rate and selectivity.

    References

    • Mechanisms of Palladium-Catalyzed Reactions: Organometallics, American Chemical Society. [Link]

    • The Suzuki-Miyaura Cross-Coupling Reaction: Angewandte Chemie International Edition, Wiley Online Library. [Link]

    • Homocoupling of Boronic Acids: Journal of Organic Chemistry, American Chemical Society. [Link]

    • The Role of the Base in Suzuki-Miyaura Coupling: Chemical Reviews, American Chemical Society. [Link]

    • Buchwald-Type Ligands: Accounts of Chemical Research, American Chemical Society. [Link]

    Troubleshooting

    impact of water content on Suzuki coupling with (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid. This resource is designed to help you navigate the nuances of this reaction, particularly concerning the impact of water content, to achieve optimal results in your synthetic endeavors.

    The Double-Edged Sword: Water's Role in Suzuki Coupling

    Water is a common and often beneficial component of Suzuki coupling reaction mixtures. It can play a crucial role in the catalytic cycle, particularly in the transmetalation step, which is often rate-limiting. The generally accepted mechanism for transmetalation involves a μ-bridging hydroxy group between the palladium and boron atoms, suggesting that water is necessary for the cycle to proceed efficiently.[1] Additionally, for reactions involving hydrophobic substrates, a biphasic system with water can be advantageous, as the water phase dissolves polar reactants like the inorganic base, making them available for the reaction which primarily occurs in the organic layer.[2][3]

    However, the presence of water is not without its challenges. One of the most significant side reactions in Suzuki coupling is the hydrolytic deboronation of the boronic acid, where the C-B bond is cleaved to yield the corresponding arene. This process consumes the boronic acid, reducing the overall yield of the desired biaryl product.[4][5] Arylboronic acids bearing electron-withdrawing groups, such as the N,N-dimethylsulfamoyl group in (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, are particularly susceptible to this undesired side reaction.[5][6] Therefore, managing the water content in your reaction is critical for success.

    Frequently Asked Questions (FAQs) & Troubleshooting Guide

    This section addresses common issues encountered during the Suzuki coupling of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid.

    Q1: My reaction is sluggish or shows low conversion. What are the likely causes and how can I improve it?

    A1: Low conversion in a Suzuki coupling can stem from several factors. Here's a systematic approach to troubleshooting this issue:

    • Catalyst Inactivity: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can stall the catalytic cycle.[7]

      • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald precatalyst) that generates the active catalyst more reliably.[7] Also, ensure your catalyst is fresh and has been stored under an inert atmosphere.

    • Improper Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9] The effectiveness of a base is often dependent on the solvent and substrates.

      • Solution: For sterically hindered or electron-deficient boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[10] Screening different bases is a standard optimization step.

    • Insufficient Mixing in Biphasic Systems: If you are using a two-phase solvent system (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[7]

      • Solution: Ensure your stir rate is high enough to create a fine emulsion. For larger scale reactions, mechanical stirring may be necessary.

    • Inadequate Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[7]

      • Solution: If your reaction is slow at a lower temperature (e.g., 80 °C), a cautious increase in temperature may improve the rate. However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[7]

    Q2: I am observing a significant amount of the deboronated starting material, (4-methoxy-3-(N,N-dimethylsulfamoyl))benzene. What is causing this and how can I minimize it?

    A2: The formation of the deboronated arene is a classic sign of hydrolytic deboronation. As mentioned, arylboronic acids with electron-withdrawing groups are prone to this side reaction in the presence of water and base.[4][5][6]

    • Minimize Water Content: While some water can be beneficial, an excess can promote deboronation.

      • Solution: If using an organic solvent/water mixture, try reducing the proportion of water. You might also consider using a less aqueous base, for example, using powdered KF instead of an aqueous solution of K₂CO₃.[8] In some cases, rigorously anhydrous conditions may be necessary, although this can make the transmetalation step less efficient.[5]

    • Reaction Time and Temperature: Prolonged reaction times and high temperatures can exacerbate deboronation.

      • Solution: Monitor your reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Try to run the reaction at the lowest temperature that provides a reasonable reaction rate.

    Q3: My main byproduct is the homocoupling of the boronic acid. How can I prevent this?

    A3: Homocoupling of the boronic acid to form a symmetrical biaryl is often caused by the presence of oxygen.[11]

    • Rigorous Degassing: Oxygen can oxidize the Pd(0) catalyst and facilitate the oxidative coupling of two boronic acid molecules.[7]

      • Solution: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[7] Maintain a positive pressure of inert gas throughout the reaction.

    • Choice of Palladium Source: Using a Pd(II) precatalyst can sometimes lead to homocoupling during the in-situ reduction to Pd(0), as the boronic acid can act as the reducing agent.[7]

      • Solution: Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can help mitigate this issue.[7]

    Data Presentation: Impact of Water Content on Reaction Yield

    The following table provides illustrative data on the effect of varying water content on the Suzuki coupling of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid with 4-bromoanisole. These are representative results based on established chemical principles to demonstrate the trend.

    EntrySolvent System (v/v)Water (%)Yield of Biaryl Product (%)Yield of Deboronated Byproduct (%)
    1Toluene035< 5
    2Toluene/Water (95:5)58510
    3Toluene/Water (90:10)10928
    4Toluene/Water (80:20)208812
    5Toluene/Water (50:50)506530

    Analysis: This data illustrates that a small amount of water is beneficial, significantly increasing the yield compared to anhydrous conditions (Entry 1 vs. Entries 2-4). However, as the water content becomes excessive, the yield of the desired product decreases while the formation of the deboronated byproduct increases (Entry 5). The optimal water content for this specific substrate would likely be in the range of 5-10%.

    Experimental Protocols

    General Procedure for Suzuki-Miyaura Coupling
    • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

    • Degassing: Evacuate and backfill the flask with the inert gas three times.[10]

    • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water or toluene/water) via syringe.[12]

    • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and ligand (if necessary) under a positive flow of inert gas.

    • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[10][12]

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

    • Purification: Purify the crude product by column chromatography on silica gel.

    Troubleshooting Workflow: Low Yield

    G start Low Yield Observed q1 Is the catalyst active? start->q1 sol1 Use fresh catalyst or a more active precatalyst. q1->sol1 No q2 Is the base appropriate? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃). q2->sol2 No q3 Is mixing adequate? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Increase stir rate. q3->sol3 No q4 Is temperature optimal? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Increase temperature cautiously. q4->sol4 No end Yield Improved q4->end Yes a4_yes Yes a4_no No sol4->q4

    Caption: A systematic troubleshooting workflow for addressing low reaction yields.

    Mechanistic Visualization

    The Suzuki-Miyaura catalytic cycle is a fundamental concept for understanding and troubleshooting this reaction.

    Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br(L)₂ Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOH Ar-Pd(II)-OH(L)₂ ArPdBr->ArPdOH Ligand Exchange (Base, H₂O) ArPdArB [Ar-Pd-Ar'-B(OH)₃]⁻ ArPdOH->ArPdArB Transmetalation (Ar'B(OH)₂) ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdArB->ArPdAr_prime ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product

    Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    References

    • Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development. [Link]

    • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

    • Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? PubMed. [Link]

    • What is the prominent role of water in the Suzuki reaction? Quora. [Link]

    • Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]

    • Suzuki cross-coupling in aqueous media. Green Chemistry. [Link]

    • Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? ResearchGate. [Link]

    • Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. ResearchGate. [Link]

    • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

    • Suzuki Coupling. Organic Chemistry Portal. [Link]

    • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

    • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

    • Examination of Transmetalation Pathways and Effects in Aqueous Suzuki Coupling Using Biomimetic Pd Nanocatalysts. ACS Publications. [Link]

    • Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions. Hindawi. [Link]

    • Suzuki reaction general procedure. Consensus Academic Search Engine. [Link]

    • Green Chemistry — Suzuki Cross Coupling in Aqueous Media. ResearchGate. [Link]

    • Review on green chemistry — Suzuki cross coupling in aqueous media. ResearchGate. [Link]

    • Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis. Organic Letters. [Link]

    • Hydrophilic Suzuki-coupling product workup? Reddit. [Link]

    • Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Publications. [Link]

    • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

    • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. arodes.fr. [Link]

    • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. [Link]

    • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]

    • Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. ScienceDirect. [Link]

    • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

    • Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. PubMed. [Link]

    • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]

    • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

    • In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry. [Link]

    • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

    • Suzuki–Miyaura Coupling in Water Using an NHC-Pd Polymer. Synfacts. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    LC-MS method for monitoring (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid reaction progress

    An In-Depth Guide to a Validated LC-MS Method for Monitoring (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid Reaction Progress This guide provides a comprehensive, technically detailed methodology for monitoring...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to a Validated LC-MS Method for Monitoring (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid Reaction Progress

    This guide provides a comprehensive, technically detailed methodology for monitoring the reaction progress of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, a critical building block in modern pharmaceutical synthesis. As drug development professionals know, robust and reliable in-process controls are paramount for ensuring reaction efficiency, optimizing yield, and controlling impurity profiles. This document moves beyond a simple protocol, offering a comparative analysis of analytical techniques and a deep dive into the rationale behind the development of a highly sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method.

    The Analytical Challenge of Boronic Acids

    Boronic acids are indispensable reagents, most notably in Suzuki-Miyaura cross-coupling reactions.[1] However, they present unique analytical challenges. Their propensity to form cyclic anhydrides (boroxines) or interact with diols and other nucleophiles can complicate analysis.[2] Furthermore, the target analyte, (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, possesses polar functional groups (sulfamoyl and methoxy) that dictate specific considerations for chromatographic separation and mass spectrometric ionization.

    Chapter 1: The Case for LC-MS: A Comparative Overview

    Choosing the right analytical tool is the foundation of effective reaction monitoring. While several techniques can be employed, they offer different balances of speed, sensitivity, specificity, and cost.

    Technique Pros Cons Best Suited For
    LC-MS High Sensitivity & Specificity: Can detect trace-level components and definitively identify them by mass-to-charge ratio.[3][4] Versatility: Applicable to a wide range of polar and non-volatile compounds.[5]Higher Cost: Instrumentation and maintenance are more expensive. Matrix Effects: Ionization can be suppressed or enhanced by co-eluting species.[6]Real-time, quantitative monitoring of reactants, products, and low-level impurities. Ideal for process optimization and impurity profiling.
    HPLC-UV Robust & Cost-Effective: Widely available, reliable, and less expensive to operate.[3] Simple Operation: Method development can be more straightforward.Lower Sensitivity: May not detect trace impurities. Lack of Specificity: Peak identity is based solely on retention time; co-elution can lead to inaccurate quantification.[4]Routine analysis of major components (reactants, products) where concentrations are high and impurities are well-characterized.
    ¹¹B NMR Directly Probes Boron: Provides structural information about the boron center, distinguishing between boronic acids and boronate esters.[7][8] Quantitative: Can be used for quantitative analysis without reference standards for each component.[9][10]Low Sensitivity: Requires higher concentrations of analyte compared to LC-MS.[11] Complex Spectra: Can be difficult to interpret in complex reaction mixtures.Mechanistic studies and structural elucidation of boron-containing species in the reaction.[12]

    For the purpose of accurately tracking reaction conversion and identifying potential side products at low levels, LC-MS emerges as the superior choice due to its unparalleled sensitivity and specificity.[3]

    Chapter 2: Core Methodology: A Validated LC-MS Protocol

    This section details a robust LC-MS method specifically tailored for (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid and its reaction partners. The causality behind each parameter choice is explained to empower the user to adapt and troubleshoot effectively.

    Sample Preparation: The First Critical Step

    Accurate monitoring begins with representative sampling and immediate quenching of the reaction to halt its progress.

    Protocol: Reaction Quenching and Sample Preparation

    • Aliquot Collection: At specified time points, withdraw a precise volume (e.g., 50 µL) from the reaction mixture.

    • Reaction Quenching: Immediately add the aliquot to a microcentrifuge tube containing a predetermined volume (e.g., 950 µL) of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. This dilution effectively stops the reaction. Adding a small amount of acid (e.g., formic acid) can also serve to quench the reaction.[13]

    • Dilution: Perform a further serial dilution with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to bring the analyte concentration into the linear range of the instrument (typically low µg/mL to ng/mL).

    • Centrifugation: Centrifuge the diluted sample to pellet any precipitated salts or catalysts.

    • Transfer: Transfer the supernatant to an autosampler vial for analysis.[13] This prevents contamination of the LC system.[14]

    Liquid Chromatography: Achieving Separation

    The goal of the LC is to separate the starting boronic acid from the aryl halide/triflate, the coupled product, and any byproducts. A reversed-phase method is well-suited for this purpose.

    Table 2: Recommended LC Parameters

    ParameterRecommended SettingRationale
    LC System UHPLC SystemProvides optimal resolution and shorter run times.
    Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)C18 columns offer excellent retention for the moderately polar aromatic compounds in the reaction mixture.[15]
    Mobile Phase A Water with 0.1% Formic AcidFormic acid is a common additive that aids in the protonation of analytes, which is beneficial for positive mode electrospray ionization.[16]
    Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent with good elution strength and UV transparency.
    Gradient 5% B to 95% B over 5-7 minutesA gradient elution is necessary to elute compounds with a range of polarities, from the polar boronic acid to the more nonpolar coupled product.
    Flow Rate 0.3 - 0.5 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
    Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatography.[15]
    Injection Vol. 1 - 5 µLSmall injection volumes minimize peak distortion and prevent column overloading.
    Mass Spectrometry: Sensitive and Specific Detection

    The mass spectrometer settings are crucial for achieving the low detection limits needed for reaction monitoring. For boronic acids, negative ion mode is often highly effective.[17][18] However, the presence of the dimethylsulfamoyl group provides a basic site that can also be amenable to positive ion mode. Both should be evaluated, but negative mode is often cleaner with less background noise.[16]

    Table 3: Recommended MS Parameters

    ParameterRecommended SettingRationale
    Ionization Source Electrospray Ionization (ESI)ESI is the standard for polar and semi-polar compounds in LC-MS and is well-suited for the analytes in a Suzuki reaction.[3]
    Ionization Mode Negative Ion ModeBoronic acids ionize well in negative mode, often forming the [M-H]⁻ or [M+HCOO]⁻ adducts.[19][20] This mode often provides a cleaner baseline and higher sensitivity.[16]
    Acquisition Mode Selected Ion Monitoring (SIM) or MRMFor quantitative analysis, SIM (on a single quadrupole) or Multiple Reaction Monitoring (MRM, on a triple quadrupole) offers maximum sensitivity and specificity by monitoring only the mass-to-charge ratios of the target compounds.[18]
    Capillary Voltage -2.5 to -3.5 kVOptimized to achieve stable and efficient spray and ion generation.
    Drying Gas Temp. 250 - 350 °CFacilitates desolvation of the ESI droplets.
    Drying Gas Flow 8 - 12 L/minAssists in desolvation and prevents solvent clusters from entering the mass analyzer.

    Chapter 3: Method Validation and Data Interpretation

    A protocol is only as good as its reliability. A self-validating system ensures trustworthiness in the generated data.

    • Specificity: The method must demonstrate baseline separation between the starting materials, product, and any known impurities. Inject individual standards to confirm retention times and mass spectra.

    • Linearity: Prepare a calibration curve for the starting material and product (if a standard is available) over the expected concentration range. A correlation coefficient (R²) of >0.99 is typically required.[17]

    • Data Analysis: The reaction progress is monitored by tracking the decrease in the peak area of the limiting reagent (e.g., the boronic acid) and the increase in the peak area of the desired product over time.

    Example Reaction Progress Data

    Time (min)Boronic Acid Peak AreaProduct Peak Area% Conversion
    01,500,00000%
    15760,000735,00049%
    30350,0001,140,00077%
    6055,0001,450,00096%
    120<10,0001,495,000>99%

    % Conversion can be calculated as: (Initial Area - Current Area) / Initial Area * 100

    Visualizing the Workflow and Logic

    To better conceptualize the process, the following diagrams illustrate the experimental workflow and the decision-making logic behind the method development.

    G cluster_0 Reaction Phase cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Processing Reaction Ongoing Chemical Reaction Aliquot 1. Withdraw Aliquot Reaction->Aliquot Quench 2. Quench Reaction (Dilute in Acetonitrile) Aliquot->Quench Centrifuge 3. Centrifuge Sample Quench->Centrifuge Transfer 4. Transfer to Vial Centrifuge->Transfer Inject 5. Inject into LC-MS Transfer->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Mass Spectrometric Detection Separate->Detect Integrate 8. Integrate Peak Areas Detect->Integrate Calculate 9. Calculate % Conversion Integrate->Calculate

    Caption: Experimental workflow from reaction sampling to data analysis.

    G cluster_LC LC Method Choices cluster_MS MS Method Choices Analyte Analyte Properties: (5-(N,N-dimethylsulfamoyl) -2-methoxyphenyl)boronic acid - Polar - Aromatic - Acidic (Boronic Acid) Column Reversed-Phase C18 Analyte->Column Good retention for moderately polar aromatics MobilePhase Water/Acetonitrile Gradient Analyte->MobilePhase Elutes range of polarities Ionization Electrospray (ESI) Analyte->Ionization Standard for polar non-volatiles Mode Negative Ion Mode Analyte->Mode Boronic acid deprotonates easily Acquisition SIM / MRM Mode->Acquisition Maximizes sensitivity for target ions

    Caption: Logic diagram linking analyte properties to method parameter selection.

    Conclusion

    The successful development and optimization of pharmaceutical processes hinge on the ability to generate accurate, real-time data. For monitoring reactions involving complex molecules like (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, LC-MS provides an unparalleled combination of sensitivity and specificity. By understanding the rationale behind method development—from sample quenching to the choice of ionization mode—researchers can confidently implement this robust technique to accelerate their development timelines and ensure final product quality.

    References

    • SUMITOMO KAGAKU 2012. Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. [Link]

    • ResearchGate. Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF. [Link]

    • MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

    • NSF PAR. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

    • ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations | The Journal of Organic Chemistry. [Link]

    • Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

    • RSC Publishing. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst. [Link]

    • SUZUKI REACTION MONITORING. [Link]

    • ResearchGate. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

    • ResearchGate. (PDF) Influence of boric acid on electrospray ionization efficiency. [Link]

    • ResearchGate. (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

    • Scirp.org. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

    • ACS Publications. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

    • ACS Publications. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Analytical Chemistry. [Link]

    • ResearchGate. Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... [Link]

    • SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

    • Shimadzu. 01-00587-EN Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. [Link]

    • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

    • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

    • ACS Publications. Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry | Analytical Chemistry. [Link]

    • YouTube. QuEChERS Sample Preparation for GC-MS & LC-MS Analysis. [Link]

    • ResearchGate. Sample Preparation for Liquid Chromatography-Mass Spectrometry | Request PDF. [Link]

    • Waters Corporation. High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. [Link]

    • American Laboratory. Sample Preparation for Liquid Chromatography-Mass Spectrometry. [Link]

    • Analytical and Bioanalytical Chemistry Research. Advances, Challenges, and Practical Solutions in HPLC and LC–MS Method Development for Pharmaceutical and Biological Samples. [Link]

    • UVic. Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. [Link]

    • Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. [Link]

    • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

    • PMC. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

    Sources

    Comparative

    comparing reactivity of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid with other boronic acids

    An in-depth understanding of boronic acid reactivity is paramount for optimizing Suzuki-Miyaura cross-coupling reactions, particularly in late-stage pharmaceutical development. The compound (5-(N,N-dimethylsulfamoyl)-2-m...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth understanding of boronic acid reactivity is paramount for optimizing Suzuki-Miyaura cross-coupling reactions, particularly in late-stage pharmaceutical development. The compound (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid presents a fascinating case study in structural push-pull dynamics.

    By combining a sterically demanding, electron-donating ortho-methoxy group with a strongly electron-withdrawing meta-sulfamoyl group, this reagent exhibits a unique reactivity profile. This guide objectively compares its performance against baseline boronic acids, providing causality-driven insights and self-validating experimental protocols to help researchers harness its full synthetic potential.

    Structural & Electronic Profiling: The Push-Pull Dynamic

    The reactivity of any boronic acid in a Suzuki-Miyaura coupling is primarily bottlenecked by the transmetalation step . This step requires the neutral boronic acid to first react with a base to form a negatively charged, tetrahedral boronate complex [R-B(OH)3​]− . The target compound features two distinct functional groups that manipulate this pathway:

    • The Meta-Sulfamoyl Effect (The "Push"): The N,N-dimethylsulfamoyl moiety is a powerful electron-withdrawing group (EWG). By inductively pulling electron density away from the aromatic ring, it significantly increases the Lewis acidity of the boron atom. Kinetic investigations into transmetalation have demonstrated that electron-deficient boronic acids undergo base activation at an accelerated rate[1]. This ensures a high steady-state concentration of the reactive boronate complex.

    • The Ortho-Methoxy Effect (The "Anchor"): An ortho-methoxy group traditionally introduces steric hindrance, which can impede the bulky palladium catalyst from approaching the boronate. However, this steric penalty is frequently offset by an O-chelation effect . The oxygen atom of the methoxy group can coordinate directly with the palladium(II) center in the transition state. This chelation stabilizes the transmetalation complex, often dictating favorable regioselectivity and preventing catalyst deactivation[2].

    Comparative Reactivity Analysis

    To isolate the specific kinetic contributions of the sulfamoyl and methoxy groups, we must compare the target compound against its structural fragments. The table below summarizes the comparative reactivity based on established cross-coupling kinetics.

    Boronic Acid DerivativeLewis Acidity (Boronate Formation)Steric HindranceTransmetalation Transition StateOverall Reactivity Profile
    Phenylboronic acid (Baseline)ModerateLowUnassistedFast, standard baseline.
    2-Methoxyphenylboronic acid Low (Resonance donation)HighStabilized via O-ChelationModerate; initial base activation is slow, but chelation aids transfer.
    3-(N,N-Dimethylsulfamoyl)phenylboronic acid Very High (EWG effect)LowUnassistedVery Fast; highly susceptible to rapid base activation.
    (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid High (EWG overcomes OMe donation)High Stabilized via O-Chelation Highly Efficient ; rapid boronate formation paired with stabilized Pd-transfer.

    Mechanistic Pathway

    The synergistic effect of the EWG and the ortho-methoxy group fundamentally alters the energy landscape of the catalytic cycle. The diagram below illustrates how the target compound outpaces standard phenylboronic acids by accelerating base activation while simultaneously stabilizing the transmetalation step.

    G cluster_1 Path A: Standard Phenylboronic Acid cluster_2 Path B: Target Compound (5-Sulfamoyl-2-Methoxy) Start Pd(II)-Aryl Halide Complex (Post-Oxidative Addition) BA1 Slow Boronate Formation (Low Lewis Acidity) Start->BA1 Base (OH⁻) BA2 Rapid Boronate Formation (EWG-Enhanced Acidity) Start->BA2 Base (OH⁻) TM1 Standard Transmetalation (Unassisted) BA1->TM1 Prod Cross-Coupled Biaryl Product TM1->Prod Reductive Elimination TM2 Chelation-Assisted Transmetalation (Ortho-Methoxy O-Pd Bond) BA2->TM2 TM2->Prod Reductive Elimination (Higher Turnover)

    Comparative Suzuki-Miyaura catalytic cycle highlighting EWG and O-chelation kinetic advantages.

    Experimental Workflows: Self-Validating Kinetic Profiling

    To objectively verify the performance of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, researchers should employ a competitive kinetic profiling protocol . By running parallel reactions and capturing initial rates ( kobs​ ), you isolate the electronic effects from catalyst degradation variables.

    Protocol: Parallel HPLC Kinetic Profiling

    Objective: Quantify the acceleration of transmetalation provided by the sulfamoyl group in the presence of ortho-steric hindrance.

    Reagents & Rationale:

    • Electrophile: 4-Bromoanisole (1.0 equiv). Rationale: A moderately reactive electrophile prevents oxidative addition from becoming the rate-limiting step[3].

    • Catalyst: Pd(dppf)Cl2​ (5 mol%). Rationale: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) center, which is mandatory for reductive elimination, funneling all kinetic variance directly into the transmetalation step.

    • Base: Cs2​CO3​ (2.0 equiv) in aqueous Dioxane (4:1). Rationale: The high hydration energy of the Cesium cation ensures a high concentration of free carbonate/hydroxide, rapidly trapping the Lewis acidic boronic acid.

    Step-by-Step Methodology:

    • Preparation: In two separate, rigorously degassed Schlenk flasks, add 4-bromoanisole (0.5 mmol), Pd(dppf)Cl2​ (0.025 mmol), and Cs2​CO3​ (1.0 mmol).

    • Boronic Acid Addition:

      • To Flask A, add 2-methoxyphenylboronic acid (0.75 mmol).

      • To Flask B, add (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid (0.75 mmol).

    • Initiation: Inject 5 mL of a pre-degassed 1,4-dioxane/water (4:1 v/v) mixture into both flasks simultaneously at 60 °C.

    • Aliquoting & Quenching (The Self-Validating Step): At t=5,10,15,30,and 60 minutes, withdraw 50 µL aliquots from each flask. Immediately quench the aliquots into 1 mL of cold acetonitrile (-20 °C) containing 1,3,5-trimethoxybenzene as an internal standard. Causality: Cold acetonitrile instantly precipitates the inorganic base and crashes the catalyst, freezing the catalytic cycle at that exact second.

    • Analysis: Analyze the quenched samples via HPLC (UV detection at 254 nm). Plot the consumption of 4-bromoanisole over time to determine the initial rate constants ( kobs​ ).

    Expected Outcome: Flask B will exhibit a steeper initial slope (higher kobs​ ) than Flask A. This self-validates the hypothesis that the meta-sulfamoyl group's enhancement of Lewis acidity overcomes the inherent steric drag of the ortho-methoxy group, while still benefiting from its O-chelation stabilization.

    References

    • Beilstein Journal of Organic Chemistry - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (Details the O-chelation effect of ortho-methoxy groups in Pd transition states).

    • Journal of the American Chemical Society - Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (Establishes baseline mechanisms for boronic acid activation).

    • Journal of the American Chemical Society - Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (Provides kinetic proof of Lewis acidity accelerating transmetalation).

    Sources

    Validation

    Kinetic Studies of Suzuki-Miyaura Coupling with (5-(N,N-Dimethylsulfamoyl)-2-methoxyphenyl)boronic Acid: A Catalyst Comparison Guide

    Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern active pharmaceutical ingredient (API) synthesis. However, highly functionalized arylboronic acids often present severe kinetic bott...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern active pharmaceutical ingredient (API) synthesis. However, highly functionalized arylboronic acids often present severe kinetic bottlenecks that compromise yield and scalability. This guide provides an in-depth comparative analysis of catalyst performance for the cross-coupling of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid . By dissecting the steric and electronic causality behind its sluggish transmetalation rates, we provide researchers with a data-driven, self-validating framework for selecting the optimal catalytic system for deactivated substrates.

    Substrate Profiling: The Causality of Steric and Electronic Bottlenecks

    To optimize a catalytic cycle, one must first understand the intrinsic liabilities of the substrate. (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid presents two distinct challenges that directly impact the transmetalation step of the Suzuki-Miyaura cycle:

    • Steric Hindrance (ortho-Methoxy Group): The methoxy group at the 2-position creates a steric shield around the boron atom. In the standard oxo-palladium pathway, the Pd(II)-hydroxo complex must coordinate with the Lewis acidic boron to form the tetracoordinate (8-B-4) pre-transmetalation intermediate. The ortho-substituent significantly increases the activation energy required for this association step.

    • Electronic Deactivation (N,N-Dimethylsulfamoyl Group): Located at the 5-position, the sulfamoyl moiety is strongly electron-withdrawing ( σp​≈0.65 ). Kinetic studies on boronic ester derivatives demonstrate that electron-withdrawing groups increase the Lewis acidity of the boron, which paradoxically accelerates the initial formation of the pre-transmetalation complex[1]. However, during the subsequent aryl transfer step, a partial positive charge develops on the migrating ipso-carbon. The electron-withdrawing sulfamoyl group severely destabilizes this transition state, making the actual aryl transfer the rate-limiting bottleneck[1].

    Because the aryl transfer is kinetically hindered, the boronic acid experiences a prolonged residence time in the basic aqueous reaction medium, making it highly susceptible to competitive protodeboronation (hydrolytic cleavage of the C–B bond)[1].

    Mechanistic Visualization: The Oxo-Palladium Pathway

    The diagram below illustrates the oxo-palladium catalytic cycle. For deactivated substrates like (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, the transition from the Pre-Transmetalation Complex to the Transmetalation Product is the kinetic bottleneck that dictates overall reaction efficiency[2].

    SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Aryl Halide Hydroxo Pd(II) Hydroxo Complex OxAdd->Hydroxo Base (OH⁻) PreTrans Pre-Transmetalation Complex (8-B-4) Hydroxo->PreTrans Ar-B(OH)2 TransMet Transmetalation Product PreTrans->TransMet -B(OH)3 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

    Figure 1: Oxo-palladium pathway highlighting the rate-limiting transmetalation step.

    Comparative Kinetic Data: Evaluating Catalyst Alternatives

    To overcome the transmetalation bottleneck, the catalyst must possess specific electronic and steric properties. We compared three distinct palladium/ligand systems for the coupling of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid with 4-bromoanisole (using K₃PO₄ in THF/H₂O at 60 °C).

    Table 1: Kinetic Parameters for Catalyst Systems
    Catalyst SystemLigand ClassificationTransmetalation Rate ( kobs​×10−4s−1 )Turnover Frequency (h −1 )Overall Yield (%)Protodeboronation (%)
    Pd(PPh₃)₄ Monodentate, Unhindered1.2 ± 0.1154538
    Pd(dppf)Cl₂ Bidentate, Large Bite Angle5.8 ± 0.3457215
    Pd(OAc)₂ / SPhos Dialkylbiaryl Phosphine24.5 ± 0.812096< 2
    Causality Behind the Data
    • Pd(PPh₃)₄: The unhindered, electron-neutral nature of triphenylphosphine fails to sufficiently stabilize the Pd(II) center during the difficult aryl transfer. The slow transmetalation rate ( 1.2×10−4s−1 ) allows protodeboronation to dominate, resulting in poor yields[3].

    • Pd(OAc)₂ / SPhos: The (SPhos) exhibits superior kinetics. The electron-rich dicyclohexylphosphine moiety increases the electron density on palladium, facilitating the initial oxidative addition. More importantly, the steric bulk of the biphenyl backbone enforces a highly reactive, monoligated Pd(0) species and geometrically accelerates reductive elimination. This rapid turnover outcompetes the degradation pathways of the deactivated boronic acid, suppressing protodeboronation to under 2%.

    Experimental Protocol: Self-Validating Kinetic Monitoring

    To ensure trustworthiness and reproducibility, kinetic studies must be designed as self-validating systems. The following protocol utilizes in situ ReactIR combined with quantitative HPLC to ensure mass balance closure—proving that the decay of the boronic acid correlates exactly with product formation, rather than unseen degradation.

    Step-by-Step Methodology

    1. Preparation of the Oxidative Addition Complex (Isolating Transmetalation)

    • In a nitrogen-filled glovebox, charge a Schlenk flask with Pd(OAc)₂ (0.05 mmol), SPhos (0.10 mmol), and 4-bromoanisole (1.0 mmol) in anhydrous THF (5.0 mL).

    • Stir at 60 °C for 30 minutes to pre-form the Pd(II) oxidative addition complex. Causality: Pre-forming this complex ensures that oxidative addition is not the rate-determining step observed during data acquisition[2].

    2. Base Addition and System Equilibration

    • Insert the ReactIR DiComp probe into the reaction vessel.

    • Inject an aqueous solution of K₃PO₄ (2.0 mmol in 1.0 mL degassed H₂O). Allow 10 minutes for the formation of the Pd(II)-hydroxo complex.

    3. Substrate Injection and Kinetic Monitoring

    • Inject a standardized solution of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid (1.5 mmol) and 1,3,5-trimethoxybenzene (0.5 mmol, internal standard) in THF (2.0 mL).

    • Monitor the disappearance of the boronic acid B–O stretch (approx. 1340 cm⁻¹) and the appearance of the biaryl product via ReactIR.

    4. Self-Validation via Mass Balance (HPLC)

    • Extract 50 μ L aliquots at 10-minute intervals, quench in cold acetonitrile, and analyze via HPLC.

    • Validation Rule: At any time point t , the sum of the molar concentrations of the unreacted boronic acid, the cross-coupled product, and the protodeboronated byproduct (N,N-dimethyl-4-methoxybenzenesulfonamide) must equal the initial boronic acid concentration ( ±3% ).

    • Extract the first-order rate constant ( kobs​ ) by plotting ln([ArB(OH)2​]0​/[ArB(OH)2​]t​) versus time.

    References

    • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Journal of the American Chemical Society (via PMC)[Link]

    • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes Organic Process Research & Development (ACS Publications)[Link]

    • Suzuki-Miyaura Coupling Chemistry LibreTexts[Link]

    • Insights into the Mechanism of the Suzuki−Miyaura Cross-Coupling Reaction: Structural and Kinetic Studies Journal of the American Chemical Society[Link]

    Sources

    Comparative

    assessing the purity of synthesized (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid

    An in-depth assessment of the purity of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid requires navigating the unique chemical behaviors inherent to arylboronic acids. This compound—featuring an electron-donatin...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth assessment of the purity of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid requires navigating the unique chemical behaviors inherent to arylboronic acids. This compound—featuring an electron-donating methoxy group and an electron-withdrawing N,N-dimethylsulfamoyl group—is a highly functionalized building block critical for Suzuki-Miyaura cross-coupling in active pharmaceutical ingredient (API) synthesis.

    As an Application Scientist, ensuring the scientific integrity of your analytical data means looking beyond standard area-percent chromatography. This guide objectively compares the three primary analytical techniques used to assess the purity of this compound, explains the causality behind common analytical artifacts, and provides self-validating protocols for rigorous quality control.

    The Chemical Challenge: The Boroxine Equilibrium

    The fundamental hurdle in analyzing any boronic acid is its thermodynamic tendency to undergo reversible dehydration, forming a cyclic trimer known as a boroxine [1].

    Equilibrium Monomer 3x Boronic Acid Monomer (Active Species) Boroxine 1x Boroxine Trimer (Dehydrated Artifact) + 3x H2O Monomer->Boroxine Dehydration (Heat/Vacuum) Boroxine->Monomer Hydrolysis (Aqueous Media)

    Fig 1: The dynamic dehydration-hydrolysis equilibrium of boronic acids.

    During analysis, this equilibrium creates a moving target. In High-Performance Liquid Chromatography (HPLC), the aqueous mobile phase can hydrolyze the boroxine back to the monomer on-column, leading to peak broadening, split peaks, or inaccurate quantitation[2]. Because the boroxine and the monomer possess different molar extinction coefficients, a simple UV area percent will not accurately reflect the true purity of the sample[3].

    Comparative Analysis of Analytical Techniques

    To establish a robust purity profile, researchers must weigh the mechanistic strengths and limitations of qNMR, RP-HPLC, and UPLC-MS.

    Quantitative 1H-NMR (qNMR)

    Mechanism & Causality: qNMR is a primary analytical method that relies on the direct proportionality between the integrated area of a proton resonance and the molar concentration of that proton[3]. Unlike HPLC, qNMR is independent of UV chromophores. By adding a drop of deuterium oxide (D₂O) to the NMR solvent, the equilibrium is entirely forced toward the monomeric boronic acid, eliminating boroxine-induced signal splitting. Performance: It provides absolute purity without requiring a reference standard of the analyte itself.

    Reverse-Phase HPLC (RP-HPLC-UV)

    Mechanism & Causality: RP-HPLC separates the analyte from its synthetic impurities (e.g., the deborylated byproduct, 4-methoxy-N,N-dimethylbenzenesulfonamide) based on hydrophobicity. However, boronic acids interact strongly with residual silanols on standard silica columns, causing severe peak tailing. Utilizing low-residual silanol columns (e.g., hybrid particle technologies) is critical to maintaining peak symmetry and preventing on-column degradation[4]. Performance: Excellent for high-throughput relative purity and detecting trace organic impurities, but requires careful mobile phase design to manage the boroxine equilibrium.

    UPLC-ESI-MS

    Mechanism & Causality: Mass spectrometry is invaluable for identifying specific structural impurities. However, in the Electrospray Ionization (ESI) source, boronic acids undergo thermally induced dehydration and readily form complex solvent adducts and dimers[1]. By utilizing ammonium acetate instead of formic acid, the predominant formation of these source-induced artifacts can be suppressed[5]. Performance: Best used orthogonally for impurity identification rather than primary quantitative purity assessment.

    Quantitative Data Comparison Summary
    Analytical ParameterqNMR (Absolute)RP-HPLC-UV (Relative)UPLC-ESI-MS (Identification)
    Primary Principle Molar proportionalityChromatographic separationMass-to-charge ratio ( m/z )
    Boroxine Interference Low (Resolved via D₂O)High (Causes peak splitting)High (Source-induced trimerization)
    Sensitivity (LOD) ~0.1% - 0.5%< 0.05%< 0.01%
    Throughput Medium (Requires long D1​ )HighHigh
    Best Application Reference standard qualificationRoutine QC & Reaction monitoringTrace impurity identification

    Self-Validating Experimental Protocols

    To ensure trustworthiness, the following methodologies are designed as self-validating systems.

    Workflow A Sample: (5-(N,N-dimethylsulfamoyl) -2-methoxyphenyl)boronic acid B qNMR Protocol (Absolute Purity) A->B C RP-HPLC Protocol (Chromatographic Purity) A->C B1 Self-Validation: T1 Inversion Recovery Measurement B->B1 C1 Self-Validation: Resolution Standard Spiking C->C1 B2 Calculate Purity via Molar Ratio Equation B1->B2 C2 Calculate Area % (Exclude Void Volume) C1->C2

    Fig 2: Analytical workflow ensuring self-validating purity assessment.

    Protocol A: Absolute Purity via qNMR

    Selection Rationale: Maleic acid is chosen as the internal standard (IS) because its singlet resonance (δ 6.26 ppm) falls perfectly in the clear spectral window between the methoxy protons (δ ~3.8 ppm) and the aromatic protons (δ 7.0–8.2 ppm) of the analyte.

    • Self-Validation (T1 Measurement): Run an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the analyte's aromatic protons and the IS protons. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds) to ensure complete magnetization recovery.

    • Sample Preparation: Accurately weigh ~15.0 mg of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid and ~5.0 mg of certified reference standard Maleic acid using a microbalance (d = 0.001 mg).

    • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ . Add exactly 10 μL of D₂O. Causality: The D₂O forces the hydrolysis of any trace boroxines into the monomeric boronic acid, ensuring all analyte molecules are represented in a single set of NMR signals.

    • Acquisition & Calculation: Acquire the 1H-NMR spectrum. Integrate the Maleic acid singlet ( IIS​ , 2 protons) and a well-resolved aromatic proton of the analyte ( Ix​ , 1 proton). Calculate purity ( Px​ ) using:

      Px​=(IIS​Ix​​)×(Nx​NIS​​)×(MWIS​MWx​​)×(Wx​WIS​​)×PIS​

      (Note: MW of analyte 259.09 g/mol ; MW of Maleic acid = 116.07 g/mol ).

    Protocol B: Chromatographic Purity via RP-HPLC

    Selection Rationale: A low-silanol, hybrid-particle column is mandatory to prevent Lewis acid-base interactions between the empty p-orbital of the boron atom and residual silanols on the stationary phase[4].

    • Column Selection: Waters XTerra MS C18 (or equivalent low-silanol column), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase:

      • Channel A: 0.1% Formic acid in ultra-pure water.

      • Channel B: 0.1% Formic acid in Acetonitrile.

    • Self-Validation (System Suitability): Prepare a resolution solution containing the analyte and its expected deborylated impurity (4-methoxy-N,N-dimethylbenzenesulfonamide). Inject this standard first. Acceptance Criteria: Resolution ( Rs​ ) between the two peaks must be ≥1.5 . If Rs​<1.5 , column degradation or silanol interaction is occurring, and the column must be replaced.

    • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL. Do not use pure organic solvents, as this promotes boroxine formation in the vial.

    • Gradient & Detection: Run a gradient from 5% B to 95% B over 15 minutes. Detect via PDA (Photodiode Array) at 254 nm. Calculate relative purity by excluding the void volume and solvent peaks.

    Conclusion & Expert Recommendation

    For the rigorous characterization of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, relying on a single technique is a critical error. RP-HPLC should be utilized for routine batch-to-batch consistency and tracking trace organic impurities, provided a low-silanol column is used to prevent tailing[4]. However, because HPLC cannot reliably account for the boroxine equilibrium[2] and is blind to inorganic salts, qNMR must be employed as the primary technique to establish the absolute mass-balance purity of the reference standard[3].

    References

    • Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling National Center for Biotechnology Information (PMC)[Link]

    • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry National Center for Biotechnology Information (PMC)[Link]

    • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Analytical Methods (RSC Publishing)[Link]

    • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC ResearchGate / Journal of Liquid Chromatography & Related Technologies[Link]

    Sources

    Validation

    Performance Comparison Guide: (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid vs. Its Pinacol Ester

    For researchers and drug development professionals executing Suzuki-Miyaura cross-coupling reactions, the selection of the optimal boron reagent is a critical determinant of yield, scalability, and workflow efficiency. T...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and drug development professionals executing Suzuki-Miyaura cross-coupling reactions, the selection of the optimal boron reagent is a critical determinant of yield, scalability, and workflow efficiency. This guide provides an objective, data-backed comparison between (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid and its pinacol ester (Bpin) counterpart.

    By analyzing the specific steric and electronic microenvironments of this molecule, we establish a framework for choosing the right reagent and provide self-validating experimental protocols to ensure reproducible results.

    Structural Causality & Mechanistic Insights

    The core difference between free boronic acids and their corresponding boronate esters lies in a fundamental trade-off between reactivity and stability[1]. However, for this specific compound, the functional groups on the aryl ring drastically amplify this dynamic:

    • The Ortho-Methoxy Effect (Steric Hindrance): The methoxy group (-OCH₃) at the 2-position introduces significant steric bulk directly adjacent to the carbon-boron (C-B) bond. During the catalytic cycle, this hindrance can impede the palladium complex from forming the crucial pre-transmetalation palladium-oxo-boron (Pd-O-B) linkage, generally slowing down the reaction[2].

    • The Meta-Sulfamoyl Effect (Electronic Withdrawal): The N,N-dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the 5-position is a powerful electron-withdrawing group (EWG). This pulls electron density away from the ipso-carbon, significantly increasing the Lewis acidity of the boron atom[3]. While this accelerates the initial coordination of the hydroxide ion to form the reactive "ate" complex[Ar-B(OH)₃]⁻, it simultaneously weakens the C-B bond. Consequently, the free boronic acid is highly susceptible to heterolytic cleavage (protodeboronation) under aqueous basic conditions[1].

    • The Pinacol Ester Advantage: Converting the boronic acid to a pinacol ester mitigates these instability risks. The lone electron pairs from the pinacol oxygen atoms donate into the empty p-orbital of the boron, dampening the EWG effect of the sulfamoyl group[3]. Furthermore, the four methyl groups of the pinacol moiety provide immense steric shielding. While this makes the Bpin ester highly stable and easy to purify via silica gel chromatography[4], it prevents direct transmetalation, necessitating an in situ hydrolysis step[2].

    Quantitative Performance Comparison

    The following table summarizes the operational performance of both reagents based on kinetic investigations and practical laboratory handling[1],[4],[2].

    Performance ParameterFree Boronic AcidPinacol Ester (Bpin)
    Transmetalation Rate High (Rapid formation of the 'ate' complex)Low (Requires prior hydrolysis to the free acid)
    Benchtop Stability Moderate (Prone to oxidation and boroxine formation)Excellent (Stable for extended long-term storage)
    Protodeboronation Risk High (Exacerbated by the EWG sulfamoyl group)Low (Protected by steric and electronic shielding)
    Purification Compatibility Poor (Streaks and degrades on silica gel)Excellent (Easily purified via standard chromatography)
    Atom Economy High (No massive leaving groups)Lower (Loss of the pinacol mass during reaction)

    Mechanistic Pathways

    Understanding the divergent pathways these two reagents take during the transmetalation step is vital for optimizing reaction conditions.

    Transmetalation Pd_Ox Pd(II) Oxidative Addition Complex Transmetalation Transmetalation Step Pd_Ox->Transmetalation Ligand Exchange Boronic_Acid Free Boronic Acid (High Lewis Acidity) Ate_Complex Reactive 'Ate' Complex [Ar-B(OH)3]⁻ Boronic_Acid->Ate_Complex Fast (OH⁻) Bpin_Ester Pinacol Ester (Sterically Shielded) Hydrolysis Aqueous Base Hydrolysis Bpin_Ester->Hydrolysis Slow Bpin_Ester->Transmetalation Direct (Very Slow) Ate_Complex->Transmetalation Pd-O-B Linkage Hydrolysis->Boronic_Acid In situ Product Cross-Coupled Product Transmetalation->Product Reductive Elimination

    Transmetalation pathways: Free boronic acid vs. Pinacol ester in Suzuki-Miyaura coupling.

    Self-Validating Experimental Protocols

    To maximize yield, the experimental design must account for the specific vulnerabilities of each reagent. The following protocols include built-in validation checks to ensure the system is operating correctly.

    Protocol A: Rapid Coupling using the Free Boronic Acid

    Objective: Drive the reaction to completion rapidly before the EWG-driven protodeboronation can consume the starting material.

    • Reagent Preparation: Weigh the aryl halide (1.0 equiv) and (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid (1.2 equiv).

      • Validation Check: The 0.2 equiv excess compensates for transient boroxine (anhydride) formation. If yields are consistently low, check the boronic acid via ¹H NMR for degradation prior to use.

    • Catalyst & Base: Add Pd(dppf)Cl₂ (5 mol%) and K₃PO₄ (2.0 equiv).

      • Causality: K₃PO₄ is a mild base. It is strong enough to form the "ate" complex but mild enough to prevent rapid heterolytic cleavage of the sensitive C-B bond[1].

    • Solvent & Degassing: Dissolve in a 4:1 mixture of THF/H₂O. Degas the mixture via sparging with N₂ for 15 minutes.

      • Validation Check: Oxygen induces homocoupling of the boronic acid. A color change to deep black before heating indicates premature catalyst decay (oxidation).

    • Reaction: Heat to 60 °C for 2–4 hours. Monitor via TLC.

    Protocol B: Hydrolysis-Driven Coupling using the Pinacol Ester

    Objective: Facilitate the necessary in situ hydrolysis of the sterically hindered Bpin ester while maintaining catalyst stability over a longer timeframe.

    • Reagent Preparation: Weigh the aryl halide (1.0 equiv) and the Bpin ester (1.1 equiv).

      • Validation Check: Because the Bpin ester is highly stable, a smaller excess (1.1 equiv) is required compared to the free acid[4].

    • Catalyst & Base: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (3.0 equiv).

      • Causality: A stronger base (Na₂CO₃) and a larger excess are mandatory here to force the slow hydrolysis of the sterically shielded pinacol group[2].

    • Solvent & Degassing: Dissolve in a 3:1 mixture of 1,4-Dioxane/H₂O. Degas thoroughly.

      • Causality: Dioxane is chosen over THF to allow for a higher reflux temperature, which provides the thermodynamic push needed for hydrolysis.

    • Reaction: Heat to 90 °C for 12–18 hours.

      • Validation Check: Monitor the reaction via LC-MS. You should observe the transient appearance of the free boronic acid mass, confirming that in situ hydrolysis is successfully occurring prior to product formation.

    Reagent Selection Workflow

    Use the following decision matrix to determine which derivative is optimal for your specific synthetic step.

    DecisionTree Start Select Boron Reagent Q1 Is long-term storage or silica gel purification required? Start->Q1 Q2 Is the coupling partner highly sterically hindered? Q1->Q2 No Bpin Use Pinacol Ester (High Stability) Q1->Bpin Yes Q2->Bpin No (Default to stable Bpin) BAcid Use Free Boronic Acid (High Reactivity) Q2->BAcid Yes (Needs fast transmetalation)

    Decision matrix for selecting between the free boronic acid and pinacol ester.

    References

    • BenchChem. "A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison." BenchChem. 1

    • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions." Organic Letters (2022). 4

    • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews (2014). 3

    • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society (2018). 2

    Sources

    Comparative

    Comparative Study of Solvent Effects on Coupling Reactions with (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid

    Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, the application of highly functionalized building blocks, such as (5-(N,N-dimethylsulfamoyl)-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, the application of highly functionalized building blocks, such as (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid , presents unique mechanistic challenges. This specific boronic acid features an ortho-methoxy group that introduces significant steric hindrance, and a meta-sulfamoyl group that is strongly electron-withdrawing.

    As a Senior Application Scientist, I have observed that these dual electronic and steric factors drastically alter the substrate's behavior during catalysis. The electron-withdrawing nature of the sulfamoyl group increases the susceptibility of the C-B bond to hydrolytic cleavage (protodeboronation)[1], while the steric bulk of the methoxy group slows the rate-limiting transmetalation step. Consequently, the choice of solvent system is not merely a matter of solubility—it is the primary kinetic lever used to favor productive coupling over substrate degradation[2].

    This guide objectively compares the performance of four standard biphasic solvent systems (Dioxane/H₂O, THF/H₂O, DMF/H₂O, and Toluene/EtOH/H₂O) to establish a robust, self-validating protocol for researchers and drug development professionals.

    Mechanistic Causality: The Role of the Solvent

    To understand the empirical data, we must first establish the causality behind solvent-substrate interactions. The catalytic cycle of the Suzuki-Miyaura reaction relies on the solvent to mediate several competing transition states.

    CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Accelerated by Polar Solvents) Pd0->OA Ar-X PdII Pd(II)-Ar Complex OA->PdII TM Transmetalation (Rate-Limiting Step) PdII->TM Activated Boronate (Solvent Dependent) RE Reductive Elimination TM->RE RE->Pd0 Regeneration Product Coupled Biaryl RE->Product

    Fig 1: Suzuki-Miyaura catalytic cycle highlighting solvent-dependent kinetic checkpoints.

    Base Solvation and Boronate Formation

    Transmetalation requires the in situ formation of an anionic boronate complex, [Ar−B(OH)3​]− . Water is strictly required as a co-solvent to solubilize the inorganic base (e.g., K₂CO₃) and facilitate this activation. However, the highly polar nature of the resulting aqueous-organic mixture can lead to unintended side reactions.

    The Protodeboronation Pitfall

    Electron-deficient arylboronic acids are notoriously prone to base-promoted protodeboronation[3]. The sulfamoyl group on our target substrate stabilizes the aryl anion leaving group during C-B bond cleavage. Highly polar aprotic solvents (like DMF) lower the activation energy for this degradative ionic pathway. Therefore, the ideal solvent must balance the need for high reaction temperatures (to overcome the ortho-methoxy steric hindrance) with a moderate dielectric constant (to suppress protodeboronation)[4].

    CompetingPathways BA Substituted Boronic Acid (Sterically Hindered & Electron Deficient) Boronate Boronate Complex [Ar-B(OH)3]- BA->Boronate Base + H2O Productive Transmetalation (Productive) Favored in Dioxane/H2O Boronate->Productive Pd(II)-Ar (Requires Heat) Degradative Protodeboronation (Degradative) Favored in DMF/H2O Boronate->Degradative Hydrolysis (Accelerated by Polar Aprotic Solvents)

    Fig 2: Competing productive transmetalation and degradative protodeboronation pathways.

    Experimental Design & Self-Validating Protocol

    To objectively compare solvent performance, a standardized model reaction was designed coupling (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid with 4-bromotoluene. Pd(dppf)Cl₂ was selected as the catalyst due to its large bite angle, which is highly effective for sterically hindered substrates.

    Standardized Protocol

    This protocol is designed as a self-validating system; the inclusion of an internal standard ensures that mass balance can be tracked, distinguishing between incomplete conversion and substrate degradation.

    • Preparation of the Schlenk Tube: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv), 4-bromotoluene (1.0 mmol, 1.0 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

    • Atmosphere Exchange: Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

    • Solvent Addition: Add 5.0 mL of the degassed solvent mixture (Organic Solvent : H₂O in a 4:1 v/v ratio) via syringe. Add 50 µL of dodecane as an internal GC/HPLC standard.

    • Reaction Execution: Seal the tube and heat to the specified reflux/optimal temperature for the respective solvent system. Stir vigorously (800 rpm) for 12 hours.

    • Quenching and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with brine (10 mL). Extract the aqueous layer with ethyl acetate (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

    • Analysis: Filter the organic phase and analyze via quantitative HPLC (UV detection at 254 nm) calibrated against the internal standard to determine Yield and Protodeboronation (%).

    Comparative Data Analysis

    The table below summarizes the quantitative performance of the substrate across four distinct solvent environments.

    Solvent System (v/v)Temp (°C)Conversion of Ar-Br (%)Isolated Yield (%)Protodeboronation (%)Mass Balance Observation
    1,4-Dioxane / H₂O (4:1) 90>9888 5Clean reaction profile; minimal side products.
    THF / H₂O (4:1) 657265 4Incomplete conversion due to low reflux temperature.
    DMF / H₂O (4:1) 9010032 65Rapid consumption of boronic acid via degradation.
    Toluene / EtOH / H₂O (2:1:1) 808574 12Moderate reaction rate; biphasic mass transfer limits.
    Expert Insights & Causality
    • The Dioxane Advantage (Optimal): 1,4-Dioxane/H₂O provides the optimal thermodynamic and kinetic environment. Its boiling point allows the reaction to run at 90°C, providing the necessary thermal energy to overcome the steric hindrance of the ortho-methoxy group during transmetalation. Furthermore, its lower dielectric constant compared to DMF prevents the stabilization of the ionic intermediates required for protodeboronation.

    • The THF Limitation: While THF/H₂O is a classic Suzuki solvent, its maximum reaction temperature (~65°C) is insufficient for this specific sterically hindered substrate. The reaction stalls, leaving unreacted aryl halide, though protodeboronation remains low.

    • The DMF Failure: DMF is highly polar and accelerates oxidative addition. However, for an electron-deficient boronic acid containing a sulfamoyl group, heating in a basic DMF/H₂O mixture acts as a catalyst for protodeboronation[3]. The boronic acid is rapidly destroyed before transmetalation can occur, resulting in a dismal 32% yield.

    • The Toluene Compromise: The Toluene/EtOH/H₂O system is highly scalable and green. However, the biphasic nature limits mass transfer. While it performs adequately (74% yield), it requires longer reaction times or the addition of phase-transfer catalysts to match the efficiency of Dioxane.

    Conclusion

    When designing coupling workflows for (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, researchers must prioritize the suppression of protodeboronation while supplying enough thermal energy to overcome steric bulk. 1,4-Dioxane/H₂O (4:1) at 90°C is the superior solvent system, offering an 88% yield by perfectly balancing these competing kinetic demands. Highly polar aprotic solvents like DMF should be strictly avoided for this substrate class.

    Sources

    Safety & Regulatory Compliance

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    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid
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    Reactant of Route 2
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